Droxidopa-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
QXWYKJLNLSIPIN-ALBRCCFTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Droxidopa-13C6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Droxidopa (B1670964), chemically known as (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, is an orally administered synthetic amino acid that acts as a prodrug of the neurotransmitter norepinephrine (B1679862).[1] It is converted to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (dopa-decarboxylase), which is widely distributed throughout the body.[2] Droxidopa is used for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[2]
The use of stable isotope-labeled analogs of pharmaceutical compounds, such as Droxidopa-13C6, is indispensable in modern drug development. The incorporation of six carbon-13 atoms into the aromatic ring of Droxidopa provides a distinct mass shift, making it an ideal internal standard for bioanalytical assays using mass spectrometry. This allows for precise quantification of the unlabeled drug in biological matrices. Additionally, this compound can be utilized in metabolic studies to trace the fate of the drug molecule in vivo.
This guide will detail a proposed synthetic pathway for this compound and the necessary analytical methods for its characterization.
Synthesis of this compound
The synthesis of this compound can be approached by adapting known synthetic routes for unlabeled Droxidopa, primarily by substituting a key starting material with its 13C-labeled counterpart. The most viable and stereoselective approach appears to be an enzymatic synthesis.
Proposed Synthetic Pathway: Enzymatic Synthesis
An enzymatic approach offers high stereoselectivity, which is crucial as only the L-threo-enantiomer of Droxidopa is biologically active.[3] This method involves the aldol (B89426) condensation of a 13C-labeled 3,4-dihydroxybenzaldehyde (B13553) with glycine, catalyzed by the enzyme L-threonine aldolase (B8822740).[4][5]
The overall proposed reaction is as follows:
References
- 1. PROCESSES FOR THE PREPARATION OF DIASTEREOMERICALLY AND ENANTIOMERICALLY ENRICHED OXAZOLINES - Patent 3168208 [data.epo.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. WO2013142093A1 - Method for the synthesis of droxidopa - Google Patents [patents.google.com]
- 4. EP3587393A1 - Enzymatic process for the preparation of droxidopa - Google Patents [patents.google.com]
- 5. Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Droxidopa-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Droxidopa-13C6, an isotopically labeled form of Droxidopa. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.
Droxidopa is a synthetic amino acid precursor of norepinephrine (B1679862) used in the treatment of neurogenic orthostatic hypotension.[1][2][3][4] The "-13C6" designation indicates that six carbon atoms in the molecule have been substituted with the stable carbon-13 isotope. This labeling is crucial for studies involving metabolic tracing and for use as an internal standard in quantitative bioanalytical assays. While the isotopic labeling minimally affects the compound's chemical reactivity and biological activity, it results in a predictable increase in molecular weight.
Physicochemical Data
The following table summarizes the key physicochemical properties of Droxidopa. The properties of this compound are expected to be identical, with the exception of molecular weight and formula.
| Property | Value | Reference |
| Chemical Name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | [3][5][6] |
| Synonyms | L-threo-3,4-Dihydroxyphenylserine, L-DOPS | [3][7][8] |
| Appearance | White to off-white crystalline powder | [9][10] |
| Molecular Formula (Droxidopa) | C9H11NO5 | [3][5][7] |
| Molecular Formula (this compound) | C3(13C)6H11NO5 | [11] |
| Molecular Weight (Droxidopa) | 213.19 g/mol | [3][5][6][7] |
| Molecular Weight (this compound) | ~219.19 g/mol | |
| Melting Point | 232-235 °C (decomposes) | [7][12] |
| Solubility | Slightly soluble in water; Soluble in dilute hydrochloric acid; Practically insoluble in methanol, ethanol, acetone, ether, and chloroform. | [9][10] |
| pKa (Strongest Acidic) | 1.46 - 2.09 (Predicted) | [1][7] |
| pKa (Strongest Basic) | 8.72 (Predicted) | [1] |
| logP | -2.4 to -2.7 | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.[13][14] Below are representative methodologies for key analyses.
Determination of Solubility by Static Equilibrium Method
This method is used to determine the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, ethanol-water mixtures).
-
Add an excess amount of this compound powder to each vial to create a saturated solution.
-
Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the slurries for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved solid to settle for a specified period (e.g., 3 hours).
-
Carefully withdraw a sample of the supernatant using a calibrated pipette and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution quantitatively with an appropriate solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
-
Confirm that the solid phase remaining after the experiment is unchanged using a technique like Powder X-ray Diffraction (PXRD).[15]
Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for determining the purity of this compound and for identifying any degradation products.[16]
Protocol:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[16]
-
Detection: UV detector set at a wavelength where Droxidopa exhibits significant absorbance (e.g., 220 nm).[16]
-
Injection Volume: A fixed volume, such as 10 µL.[16]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent to prepare a stock solution.
-
Prepare working solutions by diluting the stock solution to the desired concentration.
-
-
Analysis:
-
Inject the prepared sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
For stability studies, subject the this compound to stress conditions (e.g., acid, base, heat, light) and analyze the resulting samples to identify and quantify any degradation products.[16]
-
Visualizations
Metabolic Pathway of Droxidopa
Droxidopa is a prodrug that is converted to norepinephrine.[2][3][17] This conversion is a critical step in its mechanism of action.
Caption: Metabolic conversion of this compound to Norepinephrine-13C6.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Logical Relationships of Physicochemical Properties
The physicochemical properties of an API are interconnected and influence its behavior and formulation.
Caption: Interrelationship of this compound's physicochemical properties.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 3. Droxidopa - Wikipedia [en.wikipedia.org]
- 4. Droxidopa - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Droxidopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Droxidopa | C9H11NO5 | CID 92974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DROXIDOPA | 23651-95-8 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. DailyMed - DROXIDOPA capsule [dailymed.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. CAS 23651-95-8: Droxidopa | CymitQuimica [cymitquimica.com]
- 12. DROXIDOPA | 23651-95-8 [amp.chemicalbook.com]
- 13. labinsights.nl [labinsights.nl]
- 14. pharmainventor.com [pharmainventor.com]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Probing the Mechanism of Action of Droxidopa: A Technical Guide Utilizing Stable Isotope Labeling with Droxidopa-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (B1670964), a synthetic amino acid analog, serves as a prodrug that is enzymatically converted to the neurotransmitter norepinephrine (B1679862). It is clinically indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to autonomic nervous system dysfunction.[1][2][3] The therapeutic effect of droxidopa is attributed to its conversion to norepinephrine, which restores adrenergic tone and elevates blood pressure.[1][3][4]
Stable isotope labeling is a powerful technique used in pharmaceutical research to trace the metabolic fate of a drug and to quantify its metabolites with high precision. The use of Droxidopa-¹³C₆, a stable isotope-labeled version of droxidopa, allows for unambiguous differentiation from its endogenous counterparts and provides a means to meticulously study its mechanism of action, metabolism, and pharmacokinetics. This guide details the core mechanism of droxidopa and outlines the experimental methodologies that leverage Droxidopa-¹³C₆ to elucidate its pharmacological profile.
Core Mechanism of Action
Droxidopa exerts its pharmacological effects by increasing the levels of norepinephrine in both the peripheral and central nervous systems.[2][3] As a prodrug, it is readily absorbed after oral administration and subsequently undergoes enzymatic conversion.[1][4]
Enzymatic Conversion to Norepinephrine
The primary step in the mechanism of action of droxidopa is its decarboxylation to norepinephrine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC).[1][2][3][4] This enzyme is widely distributed throughout the body.[3][4] This conversion bypasses the dopamine (B1211576) β-hydroxylase enzyme, which is deficient in some forms of autonomic failure.[1]
Adrenergic Receptor Activation
The newly synthesized norepinephrine from droxidopa acts as an agonist at α- and β-adrenergic receptors.[5] Activation of α-1 adrenergic receptors on vascular smooth muscle leads to vasoconstriction, which in turn increases peripheral vascular resistance and elevates blood pressure.[4] This action counteracts the orthostatic hypotension experienced by patients with nOH.
Metabolic Pathways of Droxidopa
Besides its conversion to the active metabolite norepinephrine, droxidopa is also metabolized through other pathways. The use of Droxidopa-¹³C₆ is instrumental in quantitatively tracing these metabolic routes.
Major Metabolic Pathways
-
Conversion to Norepinephrine: As described above, this is the primary pathway leading to the therapeutic effect of droxidopa.[1][4]
-
O-methylation: Droxidopa can be O-methylated by the enzyme Catechol-O-methyltransferase (COMT) to form 3-O-methyldihydroxyphenylserine (3-OM-DOPS). This is a major metabolite of droxidopa.[1][6]
-
Aldolase-mediated cleavage: Droxidopa can also be metabolized by DOPS aldolase (B8822740) to protocatechualdehyde.[1]
Pharmacokinetic Profile
The oral bioavailability of droxidopa is approximately 90%.[5] Following oral administration, peak plasma concentrations of droxidopa are typically reached within 1 to 4 hours.[7] The elimination half-life of droxidopa is about 2.5 hours.[1][7]
Quantitative Pharmacokinetic Data
| Parameter | Value | Condition | Reference |
| Cmax (ng/mL) | 2057 | Single 300 mg dose (Fed) | [8] |
| 3160 | Single 300 mg dose (Fasted) | [8] | |
| 2789-3389 | 300 mg TID | [9] | |
| Tmax (h) | 4.00 | Single 300 mg dose (Fed) | [8] |
| 2.00 | Single 300 mg dose (Fasted) | [8] | |
| AUC (h*ng/mL) | 10,927 | Single 300 mg dose (Fed) | [8] |
| 13,857 | Single 300 mg dose (Fasted) | [8] | |
| t½e (h) | 2.58 | Single 300 mg dose (Fed) | [8] |
| 2.68 | Single 300 mg dose (Fasted) | [8] | |
| Norepinephrine Cmax (pg/mL) | 895 | Following first 300 mg dose (TID) | [9] |
Clinical Efficacy in Neurogenic Orthostatic Hypotension
Clinical trials have demonstrated the efficacy of droxidopa in improving the symptoms of nOH. The primary outcome measures in these studies often include changes in the Orthostatic Hypotension Questionnaire (OHQ), a patient-reported tool assessing symptom severity.[10]
Summary of Key Clinical Trial Results
| Study Outcome | Droxidopa | Placebo | p-value | Reference |
| Change in OHQ Composite Score | -1.83 | -0.93 | 0.003 | [5] |
| Change in Standing Systolic BP (mmHg) | +11.2 | +3.9 | <0.001 | [5] |
| Change in Supine Systolic BP (mmHg) | +7.6 | +0.8 | <0.001 | [5] |
| Integrated Analysis: Change in OHQ Composite Score | -2.68 | -1.82 | <0.001 | [11] |
| Integrated Analysis: Change in Dizziness/Lightheadedness Score | -3.0 | -1.8 | <0.001 | [11] |
| Integrated Analysis: Change in Upright Systolic BP (mmHg) | +11.5 | +4.8 | <0.001 | [11] |
Experimental Protocols for Droxidopa-¹³C₆ Studies
The use of Droxidopa-¹³C₆ allows for precise investigation into its metabolism and pharmacokinetics. Below are detailed protocols for key experiments.
Protocol 1: In Vivo Metabolic Profiling in a Preclinical Model
Objective: To identify and quantify the metabolites of Droxidopa-¹³C₆ in plasma and urine of a suitable animal model (e.g., rat or non-human primate).
Methodology:
-
Dosing: Administer a single oral dose of Droxidopa-¹³C₆ to the animals. A typical dose might range from 10-50 mg/kg.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma. Collect urine over a 24-hour period.
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
Urine: Centrifuge to remove any particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Use a suitable chromatographic column (e.g., C18) to separate Droxidopa-¹³C₆ and its metabolites.
-
The mass spectrometer will be operated in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the ¹³C₆-labeled parent drug and its predicted metabolites (Norepinephrine-¹³C₆, 3-OM-DOPS-¹³C₆).
-
-
Data Analysis: Construct concentration-time profiles for Droxidopa-¹³C₆ and its metabolites. Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
Protocol 2: In Vitro Aromatic L-amino Acid Decarboxylase (AAAD) Activity Assay
Objective: To determine the rate of conversion of Droxidopa-¹³C₆ to Norepinephrine-¹³C₆ by the AAAD enzyme.
Methodology:
-
Enzyme Source: Use either purified recombinant human AAAD or a tissue homogenate known to have high AAAD activity (e.g., liver or kidney).
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme source, the cofactor pyridoxal (B1214274) phosphate, and Droxidopa-¹³C₆ as the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or a solvent.
-
LC-MS/MS Analysis: Analyze the reaction mixture to quantify the amount of Norepinephrine-¹³C₆ produced.
-
Data Analysis: Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.
Conclusion
The use of Droxidopa-¹³C₆ in mechanism of action studies provides an invaluable tool for researchers and drug development professionals. It allows for the precise elucidation of metabolic pathways, accurate pharmacokinetic profiling, and a deeper understanding of the enzymatic processes that underpin the therapeutic efficacy of droxidopa in treating neurogenic orthostatic hypotension. The experimental protocols outlined in this guide provide a framework for leveraging stable isotope labeling to further investigate the pharmacology of this important therapeutic agent.
References
- 1. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Droxidopa - Wikipedia [en.wikipedia.org]
- 3. What is Droxidopa used for? [synapse.patsnap.com]
- 4. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. neurology.org [neurology.org]
- 9. researchgate.net [researchgate.net]
- 10. Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated analysis of droxidopa trials for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isotopic Labeling of Droxidopa for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Droxidopa (B1670964) (L-threo-dihydroxyphenylserine), a crucial tool for advanced research in pharmacokinetics, metabolism, and drug development. This document details the types of isotopically labeled Droxidopa, their applications, and analytical methodologies, and provides a theoretical framework for their synthesis and use in research.
Introduction to Isotopically Labeled Droxidopa
Droxidopa is a synthetic amino acid analog that acts as a prodrug and is converted to norepinephrine (B1679862) by the enzyme L-aromatic amino acid decarboxylase (dopa-decarboxylase).[1] It is used to treat neurogenic orthostatic hypotension.[2] Isotopic labeling of Droxidopa involves the substitution of one or more of its atoms with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled molecules are chemically identical to their unlabeled counterparts but have a greater mass. This mass difference allows them to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]
The primary applications of isotopically labeled Droxidopa in research include:
-
Internal Standards: In quantitative bioanalysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled Droxidopa serves as an ideal internal standard.[5][6] It co-elutes with the unlabeled drug, experiencing similar matrix effects and ionization suppression, which leads to more accurate and precise quantification of the drug in biological samples.[4]
-
Pharmacokinetic Studies: Labeled Droxidopa can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug in vivo without the need for radioactive tracers.[7]
-
Metabolic Profiling: By tracking the metabolic fate of the labeled atoms, researchers can identify and quantify the metabolites of Droxidopa, providing insights into its metabolic pathways.[8]
Types of Isotopically Labeled Droxidopa
Several isotopically labeled versions of Droxidopa are available for research purposes, primarily from commercial suppliers. The most common forms include:
-
Droxidopa-¹³C₂,¹⁵N: This version contains two carbon-13 atoms and one nitrogen-15 atom. It is frequently used as an internal standard in LC-MS/MS assays for the quantification of Droxidopa in plasma.[3]
-
Deuterium-labeled Droxidopa (Droxidopa-dₓ): The number and position of deuterium atoms can vary. Deuterated analogs are also used as internal standards and in metabolic studies. The presence of deuterium can sometimes alter the metabolic rate of the drug, a phenomenon known as the kinetic isotope effect, which can be a subject of study itself.
Table 1: Commercially Available Isotopically Labeled Droxidopa
| Labeled Compound | Isotopic Purity | Supplier Examples | Primary Application |
| Droxidopa-¹³C₂,¹⁵N hydrochloride | >99% | MedChemExpress | Internal Standard for LC-MS/MS |
Note: Data compiled from publicly available information from chemical suppliers.
Experimental Protocols
While detailed, step-by-step synthetic protocols for isotopically labeled Droxidopa are not extensively published in peer-reviewed literature and are often proprietary, the general principles of organic synthesis and isotopic labeling can be applied. The synthesis of Droxidopa itself is a multi-step process, and isotopic labels can be introduced by using labeled starting materials or reagents at appropriate steps.[9][10][11]
General Synthetic Strategies for Droxidopa
The synthesis of Droxidopa often involves the condensation of a protected 3,4-dihydroxybenzaldehyde (B13553) derivative with a glycine (B1666218) derivative.[9][10] The stereochemistry is crucial, as only the L-threo enantiomer is biologically active.[9] Chiral resolution or asymmetric synthesis methods are employed to obtain the desired isomer.[12][13]
Diagram 1: Generalized Synthetic Pathway for Droxidopa
Caption: A simplified workflow illustrating the key stages in the chemical synthesis of Droxidopa.
Theoretical Approach to Isotopic Labeling
-
¹³C and ¹⁵N Labeling: To synthesize Droxidopa-¹³C₂,¹⁵N, one would typically start with ¹³C- and ¹⁵N-labeled glycine or a labeled benzaldehyde (B42025) derivative. For example, [¹³C₂-¹⁵N]glycine is a commercially available starting material that could be used in the condensation step.
-
Deuterium Labeling: Deuterium atoms can be introduced in several ways:
-
Using deuterated starting materials (e.g., deuterated benzaldehyde).
-
Employing deuterated reagents, such as deuterium gas (D₂) for catalytic hydrogenation steps or deuterated reducing agents.
-
Hydrogen-deuterium exchange reactions on the final molecule or a late-stage intermediate, often catalyzed by a metal such as palladium.
-
Analytical Method: Quantification of Droxidopa in Human Plasma using LC-MS/MS with an Isotopically Labeled Internal Standard
This section outlines a typical experimental protocol for the analysis of Droxidopa in biological matrices.
Objective: To accurately quantify the concentration of Droxidopa in human plasma samples.
Materials:
-
Droxidopa analytical standard
-
Droxidopa-¹³C₂,¹⁵N (as internal standard, IS)
-
Human plasma (with anticoagulant)
-
Methanol, acetonitrile (B52724), formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 20 µL of the IS working solution (Droxidopa-¹³C₂,¹⁵N in a suitable solvent). b. Add 300 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient elution program to separate Droxidopa from other plasma components.
- Flow rate: 0.3 mL/min.
- Injection volume: 5 µL. b. Mass Spectrometry (MS/MS):
- Ionization mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
- Monitor the specific precursor-to-product ion transitions for Droxidopa and the internal standard.
Table 2: Example MRM Transitions for Droxidopa and Labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Droxidopa | 214.1 | 196.1 |
| Droxidopa-¹³C₂,¹⁵N | 217.1 | 199.1 |
Note: These values are illustrative and should be optimized for the specific instrument used.
-
Data Analysis: a. Integrate the peak areas for both the analyte (Droxidopa) and the internal standard (Droxidopa-¹³C₂,¹⁵N). b. Calculate the peak area ratio of the analyte to the internal standard. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards. d. Determine the concentration of Droxidopa in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: The metabolic conversion of Droxidopa to norepinephrine and its subsequent physiological effect.
By using labeled Droxidopa, researchers can trace the conversion to labeled norepinephrine and potentially identify and quantify other labeled metabolites, such as 3-O-methyl-DOPS. [14]This allows for a detailed investigation of the drug's metabolic fate and its contribution to the overall pharmacological effect.
Quantitative Data from Pharmacokinetic Studies
While specific studies detailing the pharmacokinetics of isotopically labeled Droxidopa are not abundant in the public domain, the pharmacokinetic parameters of unlabeled Droxidopa have been well-characterized. These parameters provide a baseline for what to expect in studies using labeled analogs.
Table 3: Pharmacokinetic Parameters of Unlabeled Droxidopa in Healthy Adults
| Parameter | Value | Reference |
| Tmax (Time to peak concentration) | 1-4 hours | [7] |
| t½ (Elimination half-life) | ~2-3 hours | [14] |
| Bioavailability | ~90% (in capsule form) | [7] |
| Major Metabolite | 3-O-methyl-DOPS | [14] |
The use of isotopically labeled Droxidopa in human studies would allow for more precise determination of these parameters by distinguishing the administered drug from any potential endogenous sources and by enabling more accurate metabolite quantification.
Conclusion
Isotopically labeled Droxidopa is an indispensable tool for researchers in pharmacology and drug development. Its use as an internal standard in bioanalytical methods ensures the accuracy and reliability of pharmacokinetic data. Furthermore, labeled Droxidopa enables detailed studies of the drug's metabolism and mechanism of action. While detailed synthetic protocols are often proprietary, the principles outlined in this guide provide a solid foundation for the application of isotopically labeled Droxidopa in a research setting. The continued use of these advanced chemical probes will undoubtedly lead to a deeper understanding of Droxidopa's clinical pharmacology and facilitate the development of new therapeutic strategies.
References
- 1. Droxidopa - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma | Semantic Scholar [semanticscholar.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2013142093A1 - Method for the synthesis of droxidopa - Google Patents [patents.google.com]
- 10. US20130253061A1 - Method of droxidopa synthesis - Google Patents [patents.google.com]
- 11. medkoo.com [medkoo.com]
- 12. WO2016147132A1 - A process for the preparation of droxidopa - Google Patents [patents.google.com]
- 13. WO2016147133A1 - Process for the preparation of droxidopa - Google Patents [patents.google.com]
- 14. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
Droxidopa-13C6 as a Norepinephrine Precursor Tracer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (B1670964), also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is an orally administered synthetic amino acid analogue. It serves as a prodrug that is enzymatically converted to norepinephrine (B1679862), a crucial neurotransmitter and hormone involved in the regulation of blood pressure and other autonomic functions.[1][2][3] This conversion is catalyzed by the widely distributed enzyme L-aromatic amino acid decarboxylase (AADC).[2][4] Due to its ability to increase norepinephrine levels, droxidopa is utilized in the management of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[1][5]
The use of stable isotope-labeled compounds, such as Droxidopa-13C6, offers a powerful tool for elucidating the pharmacokinetics, metabolism, and mechanism of action of drugs in vivo. By incorporating six carbon-13 atoms into the droxidopa molecule, researchers can precisely track its conversion to norepinephrine and the subsequent fate of the newly synthesized neurotransmitter. This technical guide provides an in-depth overview of the application of this compound as a norepinephrine precursor tracer, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Mechanism of Action and Signaling Pathway
Droxidopa exerts its therapeutic effect by being converted to norepinephrine.[2] Unlike norepinephrine itself, droxidopa can cross the blood-brain barrier, allowing for the replenishment of norepinephrine in both the peripheral and central nervous systems.[3][4] Upon administration, this compound is absorbed and then decarboxylated by AADC to form 13C-labeled norepinephrine. This newly synthesized norepinephrine then acts on adrenergic receptors to elicit physiological responses, primarily vasoconstriction, which leads to an increase in blood pressure.[4][6]
Quantitative Data from Pharmacokinetic and Clinical Studies
The following tables summarize key quantitative data from pharmacokinetic studies and clinical trials of droxidopa. These data provide insights into the absorption, metabolism, and efficacy of the drug.
Table 1: Pharmacokinetic Parameters of Droxidopa and Norepinephrine after Droxidopa Administration
| Parameter | Droxidopa | Norepinephrine | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | 3-4 hours | [2][7][8] |
| Elimination Half-life (t½) | ~2.5 hours | ~9 hours | [8][9][10] |
| Peak Plasma Concentration (Cmax) after single 300 mg dose (fasted) | 3160 ng/mL | 895 pg/mL | [7] |
| Peak Plasma Concentration (Cmax) after single 300 mg dose (fed) | 2057 ng/mL | - | [7] |
| Area Under the Curve (AUC) after single 300 mg dose (fasted) | 13,857 hng/mL | - | [7] |
| Area Under the Curve (AUC) after single 300 mg dose (fed) | 10,927 hng/mL | - | [7] |
Table 2: Efficacy of Droxidopa in Clinical Trials for Neurogenic Orthostatic Hypotension
| Outcome Measure | Droxidopa Group | Placebo Group | P-value | Reference(s) |
| Change in OHQ Composite Score | -1.83 units | -0.93 units | 0.003 | [11] |
| Change in Standing Systolic Blood Pressure | +11.2 mmHg | +3.9 mmHg | <0.001 | [11] |
| Change in Supine Systolic Blood Pressure | +7.6 mmHg | +0.8 mmHg | <0.001 | [11] |
| Adverse Events (Headache) | 7.4% | - | - | [11] |
| Adverse Events (Dizziness) | 3.7% | - | - | [11] |
OHQ: Orthostatic Hypotension Questionnaire
Experimental Protocols
This section outlines a general framework for conducting a this compound tracer study in humans, based on established methodologies for stable isotope tracer studies and catecholamine analysis.
Study Design and Participant Recruitment
A typical study would involve a crossover design where participants receive an infusion of this compound and a placebo on separate occasions. Participants should be healthy volunteers or patients with a specific condition of interest, such as nOH. Key inclusion and exclusion criteria from clinical trials can be adapted for the study.[12][13]
This compound Administration and Sample Collection
A sterile solution of this compound is administered intravenously over a defined period (e.g., 2 hours).[9] Blood samples are collected at predetermined time points before, during, and after the infusion to capture the pharmacokinetic profile of this compound and the appearance of 13C-labeled norepinephrine. A typical sampling schedule might be: -30, 0, 15, 30, 60, 90, 120, 150, 180, 240, 360, and 480 minutes relative to the start of the infusion. Urine samples can also be collected to assess the excretion of labeled compounds.[7]
Sample Preparation
Plasma is separated from whole blood by centrifugation. Due to the instability of catecholamines, samples should be processed promptly and stored at -80°C. A common sample preparation technique for the analysis of droxidopa and norepinephrine in plasma is solid-phase extraction (SPE).[8] Protein precipitation is another viable method.
Example SPE Protocol:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute Droxidopa, norepinephrine, and their labeled counterparts with an appropriate elution solvent (e.g., methanol with formic acid).[8]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and 13C-norepinephrine in biological matrices.[8]
Typical LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the analytes.[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used. The instrument is set to multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each analyte and its internal standard.
Table 3: Example MRM Transitions for this compound and 13C-Norepinephrine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Droxidopa (unlabeled) | 214.1 | 196.1 |
| This compound | 220.1 | 202.1 |
| Norepinephrine (unlabeled) | 170.1 | 152.1 |
| Norepinephrine-13C6 | 176.1 | 168.1 |
| Internal Standard (e.g., Droxidopa-d3) | 217.1 | 199.1 |
Note: The exact m/z values may vary slightly depending on the specific labeling pattern of the internal standard and the instrument used.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis are used to construct concentration-time profiles for this compound and 13C-norepinephrine. From these profiles, key pharmacokinetic parameters such as clearance, volume of distribution, and the rate of conversion of droxidopa to norepinephrine can be calculated using non-compartmental analysis. The enrichment of 13C in the norepinephrine pool provides a direct measure of de novo synthesis from the administered precursor.
Conclusion
This compound is a valuable research tool for investigating the pharmacokinetics and pharmacodynamics of droxidopa and for quantifying norepinephrine synthesis and turnover in vivo. The use of stable isotope tracers, coupled with sensitive analytical techniques like LC-MS/MS, provides a detailed and dynamic understanding of neurotransmitter metabolism. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of autonomic neuroscience, clinical pharmacology, and neurodegenerative diseases.
References
- 1. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly sensitive LC-MS/MS analysis of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric measurements of norepinephrine synthesis in man from infusion of stable isotope-labelled L-threo-3,4-dihydroxyphenylserine (Journal Article) | OSTI.GOV [osti.gov]
- 8. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. prosciento.com [prosciento.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. scispace.com [scispace.com]
The Metabolic Journey of Droxidopa: A Technical Guide Utilizing ¹³C Labeling Insights
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of Droxidopa, a synthetic amino acid analog used as a prodrug for norepinephrine (B1679862). While a dedicated human mass balance study using ¹³C-labeled Droxidopa as a tracer is not publicly available, this document synthesizes existing knowledge on its metabolism and pharmacokinetics, and outlines a best-practice experimental approach for such an investigation.
Introduction to Droxidopa and its Metabolic Significance
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a crucial therapeutic agent for neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to impaired norepinephrine release.[1] As a prodrug, Droxidopa's efficacy is entirely dependent on its metabolic conversion to norepinephrine. Understanding the pathways and efficiency of this conversion, as well as the formation of other metabolites, is paramount for optimizing its therapeutic use and ensuring patient safety. Stable isotope labeling, particularly with ¹³C, offers a powerful tool to trace the metabolic journey of Droxidopa in the human body.
The Metabolic Pathways of Droxidopa
Droxidopa undergoes two primary metabolic transformations following oral administration.[1] The desired therapeutic pathway involves its conversion to norepinephrine, while a competing pathway leads to the formation of a major, pharmacologically inactive metabolite.
-
Conversion to Norepinephrine: The primary and therapeutically essential metabolic step is the decarboxylation of Droxidopa to norepinephrine. This reaction is catalyzed by the enzyme L-aromatic amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1]
-
O-Methylation: A significant portion of Droxidopa is metabolized by catechol-O-methyltransferase (COMT) to form 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS). This is considered the major metabolite of Droxidopa.[1]
A visual representation of these pathways is provided below.
Caption: Metabolic pathways of Droxidopa.
Quantitative Analysis of Droxidopa and its Metabolites
While a complete quantitative breakdown of all Droxidopa metabolites from a human ¹³C-labeling study is not available, pharmacokinetic data from various clinical trials provide valuable insights into the concentrations of Droxidopa and its primary metabolites in plasma.
Table 1: Pharmacokinetic Parameters of Droxidopa and its Metabolites
| Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | t½e (h) |
| Droxidopa | |||
| Fasted State | 3160 | 13,857 | 2.68 |
| Fed State | 2057 | 10,927 | 2.58 |
| Norepinephrine | |||
| Following first dose | 895 pg/mL | - | ~9 (initial) |
| 3-O-methyl-DOPS | |||
| After 1st dose | 479 | - | 6.0 |
| After 2nd dose | 896 | - | 6.0 |
| After 3rd dose | 1122 | - | 6.0 |
Data compiled from a study in healthy elderly subjects.[2]
Experimental Protocol for a ¹³C-Labeled Droxidopa Metabolic Fate Study
The following outlines a comprehensive experimental protocol for a human absorption, distribution, metabolism, and excretion (ADME) study of Droxidopa using ¹³C labeling. This protocol is based on established methodologies for stable isotope tracer studies in drug metabolism.
Study Design
A single-center, open-label study in a small cohort of healthy volunteers would be the standard approach.
Caption: Experimental workflow for a ¹³C-Droxidopa ADME study.
Investigational Product
-
¹³C-Labeled Droxidopa: Droxidopa labeled with a stable isotope, such as [¹³C₇]-Droxidopa, would be synthesized. The high level of enrichment ensures a distinct mass shift for accurate detection.
Subject Population
-
Healthy adult male and/or female volunteers.
-
Exclusion criteria would include any significant medical conditions, use of concomitant medications that could interfere with Droxidopa metabolism (e.g., MAO inhibitors, COMT inhibitors), and pregnancy or lactation.
Study Procedures
-
Dosing: A single oral dose of ¹³C-labeled Droxidopa would be administered to fasted subjects.
-
Sample Collection:
-
Blood: Serial blood samples would be collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma would be separated by centrifugation.
-
Urine: Urine would be collected in fractions over a period of at least 72 hours post-dose.
-
Feces: Feces would be collected for at least 72 hours post-dose.
-
Bioanalytical Methods
-
Sample Preparation: Plasma, urine, and homogenized feces would undergo extraction to isolate the parent drug and its metabolites. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.
-
Analytical Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices. The mass spectrometer would be operated in a mode to detect the ¹³C-labeled parent drug and its labeled metabolites.
-
Metabolite Identification and Quantification: The mass shift introduced by the ¹³C label would be used to distinguish drug-related material from endogenous compounds. Full scan and product ion scan mass spectrometry would be employed for structural elucidation of novel metabolites. Quantification would be performed using the stable isotope-labeled internal standards.
Expected Outcomes of a ¹³C-Labeled Droxidopa Study
A human ADME study with ¹³C-labeled Droxidopa would provide definitive and quantitative data on:
-
Mass Balance: The total recovery of the administered dose in urine and feces, providing a complete picture of the excretion routes. Animal studies with radiolabeled Droxidopa suggest that approximately 75% of the dose is excreted in the urine within 24 hours.[1]
-
Metabolic Profile: The identification and quantification of all major and minor metabolites in plasma, urine, and feces. This would confirm the roles of DDC and COMT and potentially identify other minor metabolic pathways.
-
Pharmacokinetic Parameters: The Cmax, AUC, and half-life of Droxidopa and each of its metabolites, allowing for a comprehensive understanding of their formation and elimination kinetics.
Conclusion
While a dedicated human metabolic fate study of Droxidopa using ¹³C labeling is not yet in the public domain, the existing body of knowledge on its metabolism and pharmacokinetics, combined with established methodologies for stable isotope tracer studies, provides a strong framework for such an investigation. The data from a ¹³C-Droxidopa ADME study would offer invaluable insights for researchers, scientists, and drug development professionals, ultimately contributing to the safer and more effective use of this important therapeutic agent.
References
Understanding Droxidopa's Blood-Brain Barrier Transport: A Technical Guide Using Droxidopa-13C6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide outlines a comprehensive framework and methodology for investigating the blood-brain barrier (BBB) transport of Droxidopa using its stable isotope-labeled counterpart, Droxidopa-13C6. To date, there is a notable absence of publicly available research that specifically employs this compound for such quantitative analysis. Consequently, the quantitative data presented herein is illustrative and intended to serve as a template for data presentation in future studies. The experimental protocols are synthesized from established methodologies for analogous compounds and BBB transport studies.
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is an orally administered synthetic amino acid analogue that acts as a prodrug of the neurotransmitter norepinephrine (B1679862). It is approved for the treatment of symptomatic neurogenic orthostatic hypotension (nOH) associated with various autonomic nervous system disorders.[1] The therapeutic efficacy of Droxidopa in certain neurological conditions is predicated on its ability to cross the blood-brain barrier (BBB) and augment central norepinephrine levels.[2] Once in the central nervous system (CNS), Droxidopa is converted to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine.[2]
The precise mechanism by which Droxidopa traverses the highly selective BBB remains an area of active investigation. While its structural similarity to L-DOPA suggests a potential role for the L-type amino acid transporter 1 (LAT1), a primary transporter for large neutral amino acids into the brain, some in vitro evidence has unexpectedly shown that Droxidopa does not inhibit LAT1-mediated transport.[3][4] This finding indicates that other transport mechanisms may be involved.
The use of stable isotope-labeled compounds, such as this compound, in conjunction with sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a powerful and precise tool to delineate the pharmacokinetics of BBB transport. This method allows for the accurate differentiation of the exogenously administered drug from its endogenous analogues and provides a means to quantify its distribution into the CNS without the use of radioactive tracers.
This guide provides a detailed overview of the experimental protocols and data analysis required to quantitatively assess Droxidopa's BBB transport using this compound.
Proposed Signaling and Transport Pathways
The metabolism of Droxidopa to norepinephrine is a straightforward enzymatic conversion. However, its transport across the BBB is less clear. Below are diagrams illustrating the metabolic pathway and a hypothesized transport mechanism.
References
Droxidopa-13C6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Droxidopa-13C6. The information presented here is crucial for maintaining the integrity, purity, and potency of this isotopically labeled compound in research and development settings. The stability data is primarily based on studies conducted on its unlabeled counterpart, Droxidopa, as their chemical properties are expected to be analogous.
Chemical Information
| Identifier | Value |
| Chemical Name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl-1,2,3,4,5,6-13C6)-3-hydroxypropanoic acid |
| Synonyms | L-threo-Droxidopa-13C6, L-DOPS-13C6 |
| Molecular Formula | ¹³C₆C₃H₁₁NO₅ |
| Molecular Weight | 219.12 g/mol |
Recommended Storage Conditions
Proper storage is essential to prevent degradation and ensure the long-term stability of this compound. Based on available data for Droxidopa, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature, 20°C to 25°C (68°F to 77°F). Excursions are permitted between 15°C and 30°C (59°F and 86°F).[1] For long-term storage, -20°C is also suggested. | Droxidopa is susceptible to thermal degradation.[2][3] Storing at controlled or reduced temperatures minimizes the rate of heat-induced decomposition. |
| Humidity | Store in a dry place. Avoid high humidity. | Droxidopa is known to be hygroscopic. Exposure to moisture can lead to physical changes and potentially chemical degradation. |
| Light | Dispense and store in a tight, light-resistant container.[1] | While studies indicate Droxidopa is resistant to white light and UV light exposure for up to 72 hours, protection from light is a standard precaution for photosensitive functional groups like catechols.[2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage, although not strictly required for short-term handling. | The catechol moiety is susceptible to oxidation, though forced oxidation studies with hydrogen peroxide did not show significant degradation.[2][3] |
| Solution Stability | Solutions of Droxidopa have been found to be stable for at least 12 hours when stored at 5°C.[2][3] | For optimal reproducibility in analytical experiments, freshly prepared solutions are recommended. |
Stability Profile and Degradation
Forced degradation studies on Droxidopa provide critical insights into its inherent stability. These studies intentionally expose the drug substance to harsh conditions to identify potential degradation pathways and products.
Summary of Forced Degradation Studies
The following table summarizes the stability of Droxidopa under various stress conditions.
| Stress Condition | Observation | Degradation Products Identified |
| Acid Hydrolysis | Susceptible to degradation.[2][3] | 3,4-dihydroxy benzaldehyde, Glycine[2] |
| Alkaline Hydrolysis | Susceptible to degradation.[2][3] | 3,4-dihydroxy benzaldehyde, Glycine[2] |
| Thermal Degradation | Susceptible to degradation at 105°C.[2][3] | Minor unspecified degradation impurities observed.[2] |
| Oxidative Degradation | Resistant to degradation with 3% H₂O₂.[2][3] | No major degradation impurities observed.[2] |
| Photolytic Degradation | Resistant to white light and UV light exposure for 72 hours.[2][3] | No major degradation impurities observed.[2] |
| Humidity | Susceptible to degradation under high humidity (92.5% RH) for 120 hours.[4] | Specific degradation products not detailed. |
Potential Degradation Pathway
Based on the identified degradation products from hydrolysis, a potential degradation pathway for Droxidopa can be proposed.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of Droxidopa.
Stability-Indicating HPLC Method
A validated high-performance liquid chromatography (HPLC) method is crucial for separating Droxidopa from its process-related impurities and degradation products.
Chromatographic Conditions:
-
Instrument: Agilent 1200 series with a PDA detector or equivalent.[2]
-
Column: Inert-sustain AQ-C18 (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: 1.36 g of potassium dihydrogen phosphate (B84403) and 1.0 g of an ion-pair reagent in 1000 mL of water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Initial: 5% B
-
15 min: 5% B
-
28 min: 16% B
-
43 min: 16% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Sample Tray Temperature: 5°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: 220 nm.[4]
-
Runtime: 80 minutes.[4]
Workflow for Sample Preparation and Analysis:
Forced Degradation (Stress Testing) Protocol
The following conditions were applied to induce degradation of Droxidopa:
-
Acid Degradation: 1M HCl at 85°C for 150 minutes.[4]
-
Base Degradation: 0.2M NaOH at 85°C for 15 minutes.[4]
-
Oxidative Degradation: 6.0% H₂O₂ at 85°C for 60 minutes.[4]
-
Thermal Degradation: Dry heat at 105°C for 120 hours.[4]
-
Photolytic Degradation: Exposure to 1.2 million lux hours of white fluorescent light and 200 watt-hours/meter² of UV radiation.[4]
-
Humidity Degradation: Exposure to 92.5% relative humidity at room temperature for 120 hours.[4]
Metabolic Pathway
Droxidopa is a prodrug that is converted to norepinephrine (B1679862). Understanding this pathway is relevant for researchers using this compound as a tracer in metabolic studies.
Droxidopa is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC).[5][6][7] This conversion is the basis of its pharmacological activity.[5][6][7]
Conclusion
This compound, like its unlabeled form, is a stable molecule under controlled storage conditions. It is primarily susceptible to degradation through hydrolysis (acidic and alkaline) and high temperatures. It demonstrates good stability against oxidation and light. For maintaining the integrity of this compound, it is imperative to store it in a cool, dry, and dark environment. The provided analytical methods can be adapted for the quality control and stability assessment of this compound in research and pharmaceutical development.
References
- 1. lupin.com [lupin.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. kmpharma.in [kmpharma.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Droxidopa? [synapse.patsnap.com]
Technical Guide: Certificate of Analysis for Droxidopa-13C6 Standard
Introduction
Droxidopa-13C6 is a stable isotope-labeled (SIL) version of Droxidopa, a synthetic amino acid precursor of the neurotransmitter norepinephrine (B1679862).[1] In clinical practice, Droxidopa is used to treat symptomatic neurogenic orthostatic hypotension (nOH).[2][3] For researchers and drug development professionals, this compound is an indispensable tool, serving as an ideal internal standard for quantitative bioanalysis using mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5] Its use corrects for variability during sample preparation and analysis, ensuring the accuracy and reliability of experimental data.[6][7]
This guide provides a representative Certificate of Analysis for this compound, detailing the critical quality control parameters, analytical methodologies, and relevant biochemical pathways.
Certificate of Analysis (Representative)
Product Name: this compound
CAS Number: 1261397-37-8 (for 13C6 labeled)
Chemical Name: (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl-1,2,3,4,5,6-13C6)-3-hydroxypropanoic acid
Batch Number: R-58921-001
Date of Analysis: 2025-11-20
Quantitative Data Summary
The following tables summarize the physicochemical properties and quality control specifications for this reference standard.
Table 1: Physicochemical Properties
| Property | Specification | Result |
| Chemical Formula | C₃¹³C₆H₁₁NO₅ | Conforms |
| Molecular Weight | 219.15 g/mol | Conforms |
| Unlabeled MW | 213.19 g/mol | Conforms[1][8] |
| Appearance | White to Off-White Solid | Conforms |
| Solubility | Soluble in DMSO | Conforms |
Table 2: Quality Control Specifications
| Test | Method | Specification | Result |
| Identity by ¹H-NMR | ¹H-NMR Spectroscopy | Conforms to Structure | Conforms |
| Identity by Mass Spec | LC-MS | Conforms to Structure | Conforms |
| Chemical Purity | HPLC (UV, 220 nm) | ≥ 98.0% | 99.7% |
| Isotopic Purity | LC-MS | ≥ 99% | 99.8% |
| Isotopic Enrichment | LC-MS | ≥ 99 atom % ¹³C | Conforms |
| Residual Solvents | GC-HS | Meets ICH Q3C Limits | Conforms |
| Assay (as is) | qNMR | 95.0% - 105.0% | 98.9% |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate this compound from any process-related impurities or degradation products.[9][10][11]
-
Instrumentation: HPLC system with a quaternary gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., Purospher, 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Column Temperature: 25°C.[10]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient is employed, starting with a high aqueous composition and gradually increasing the organic phase to elute all components.
-
Injection Volume: 10 µL.[10]
-
Sample Preparation: The standard is accurately weighed and dissolved in a suitable diluent (e.g., mobile phase A) to a final concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
This protocol confirms the molecular weight and assesses the isotopic distribution of the labeled standard.
-
Instrumentation: LC-MS system equipped with an electrospray ionization (ESI) source.[10]
-
Chromatography: A rapid UPLC or HPLC method is used for sample introduction.[13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Scan Range: m/z 100-500.
-
Data Analysis:
-
Identity: The observed mass of the protonated molecular ion [M+H]⁺ is compared to the theoretical mass (220.09 for this compound).
-
Isotopic Purity: The relative intensity of the unlabeled Droxidopa ion [M+H]⁺ (m/z 214.07) is measured against the labeled ion [M+H]⁺ (m/z 220.09) to calculate the percentage of the labeled species.
-
Nuclear Magnetic Resonance (¹H-NMR) for Identity
This method provides definitive structural confirmation of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Procedure: A small amount of the standard is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired, and the chemical shifts, splitting patterns, and integrations are compared against a reference spectrum or known structural data for Droxidopa to confirm its identity.
Mandatory Visualizations
Metabolic Pathway of Droxidopa
Droxidopa is a prodrug that must be metabolized to exert its therapeutic effect.[1][14] It is directly converted to norepinephrine by the enzyme Aromatic L-amino acid decarboxylase (AADC).[14][15] An alternative metabolic route involves methylation by Catechol-O-methyltransferase (COMT).[15]
Bioanalytical Workflow Using this compound
The primary application of this compound is as an internal standard in bioanalytical assays to ensure accurate quantification of the unlabeled drug in complex matrices like plasma or tissue.[4][5]
References
- 1. Droxidopa - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Integrated Analysis of Droxidopa for the Treatment of Neurogenic Orthostatic Hypotension in Patients with Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Droxidopa | C9H11NO5 | CID 92974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ijpar.com [ijpar.com]
- 12. impactfactor.org [impactfactor.org]
- 13. rjptonline.org [rjptonline.org]
- 14. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 15. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Droxidopa-13C6 as an internal standard for LC-MS/MS
An Application Note and Protocol for the Quantification of Droxidopa in Human Plasma using Droxidopa-13C6 as an Internal Standard by LC-MS/MS
Introduction
Droxidopa, also known as L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor of norepinephrine (B1679862).[1] It is clinically used for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[2] Droxidopa functions as a prodrug, which is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase.[3] This conversion increases norepinephrine levels, which in turn acts as a vasoconstrictor to elevate blood pressure.[4]
The accurate quantification of Droxidopa in biological matrices such as human plasma is crucial for pharmacokinetic studies, dose-response evaluations, and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[5] To ensure the accuracy and precision of LC-MS/MS assays, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[6] A SIL-IS, such as this compound, has nearly identical physicochemical properties to the analyte, causing it to co-elute chromatographically and experience similar effects of sample preparation and potential matrix-induced ion suppression or enhancement.[7] This co-behavior allows for reliable correction of variations during the analytical process, leading to more robust and accurate quantitative results.[8]
This application note provides a detailed protocol for the quantification of Droxidopa in human plasma using this compound as an internal standard with a validated LC-MS/MS method.
Metabolic Pathway of Droxidopa
Droxidopa is metabolized in the body to form the active neurotransmitter, norepinephrine. This conversion is a critical step in its mechanism of action. The primary metabolic pathway is illustrated below.
Caption: Metabolic conversion of Droxidopa to its active and inactive metabolites.
Experimental Protocols
This section details the complete methodology for the analysis of Droxidopa in human plasma.
Materials and Reagents
-
Droxidopa analytical standard (≥98% purity)
-
This compound (≥98% purity, with 6 labeled carbons)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Ammonium formate (B1220265)
-
Human plasma (K2-EDTA as anticoagulant)
-
Deionized water
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Droxidopa and this compound by dissolving the accurately weighed compounds in a suitable solvent, such as a mixture of methanol and water with a small percentage of formic acid to aid dissolution.[9]
-
Working Solutions: Prepare serial dilutions of the Droxidopa stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate Droxidopa working solutions to prepare calibration standards at concentrations ranging from 5 to 4000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 15, 400, and 3000 ng/mL).[10]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of methanol containing 1% formic acid to precipitate the plasma proteins.[10]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analytical Method
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Droxidopa.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | UPLC System |
| Column | Acquity UPLC™ BEH Amide (2.1 mm x 50 mm, 1.7 µm)[10] |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with 90% B, hold for 0.5 min, decrease to 50% B over 2.0 min, hold for 0.5 min, then return to 90% B and equilibrate for 1.0 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 4 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V[11] |
| Temperature | 600°C[11] |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Droxidopa | 214.2 | 152.0 | 200 | 12 |
| This compound (IS) | 220.2 | 158.0 | 200 | 12 |
Note: The MRM transition for Droxidopa is based on published literature.[10] The transition for this compound is proposed based on the expected fragmentation pattern where the six 13C atoms are located on the phenyl ring.
Experimental Workflow
The diagram below outlines the major steps in the analytical workflow for the quantification of Droxidopa.
Caption: Overview of the analytical procedure from sample preparation to data analysis.
Method Performance
The use of this compound as an internal standard is expected to yield excellent method performance. Based on previously validated methods for Droxidopa using other internal standards, the following performance characteristics can be anticipated.[10][11]
Table 4: Expected Quantitative Performance
| Parameter | Expected Result |
| Linearity Range | 5.00 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |
| Intra- and Inter-Assay Precision (%CV) | < 15% |
| Intra- and Inter-Assay Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Minimal, compensated by the internal standard |
| Recovery | Consistent and reproducible |
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantitative analysis of Droxidopa in human plasma. The protocol employs a simple and efficient protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard, this compound, to ensure the highest level of accuracy and precision. The described method is suitable for high-throughput analysis in clinical and research settings, facilitating pharmacokinetic studies and therapeutic drug monitoring of Droxidopa. The use of a 13C-labeled internal standard is the gold standard in quantitative bioanalysis, effectively mitigating variability from matrix effects and sample processing.[12]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. criver.com [criver.com]
- 3. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. PChopper: high throughput peptide prediction for MRM/SRM transition design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DROXIDOPA manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Droxidopa | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]
Application Notes and Protocols for Pharmacokinetic Studies of Droxidopa Using a Droxidopa-¹³C₆ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa is an orally administered synthetic amino acid precursor of norepinephrine (B1679862), indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1] It is a prodrug that is converted to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AAAD), also known as DOPA decarboxylase.[2] This conversion increases norepinephrine levels in the peripheral nervous system, leading to vasoconstriction and an increase in blood pressure.[2] To accurately characterize the pharmacokinetic profile of Droxidopa, a robust and sensitive bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Droxidopa-¹³C₆, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, offering high precision and accuracy by correcting for matrix effects and variability in sample processing.[3][4]
This document provides a detailed protocol for conducting pharmacokinetic studies of Droxidopa in human plasma using Droxidopa-¹³C₆ as an internal standard.
Metabolic Pathway of Droxidopa
Droxidopa is metabolized in the body primarily through decarboxylation to form the active metabolite, norepinephrine. Other metabolic pathways include O-methylation and conversion to protocatechualdehyde.[5]
Experimental Protocol: Pharmacokinetic Study of Droxidopa
This protocol outlines a typical single-dose pharmacokinetic study design.
Study Design
A single-center, open-label, single-dose study in healthy adult volunteers. Subjects should fast overnight for at least 10 hours before drug administration and for 4 hours post-dose. Water can be consumed as desired except for 1 hour before and after dosing.[5]
Dosing
A single oral dose of 300 mg Droxidopa is administered with 240 mL of water.[2]
Blood Sampling
Venous blood samples (approximately 5 mL) are collected into tubes containing K₂EDTA as an anticoagulant at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.[5] Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method: Droxidopa Quantification in Plasma by LC-MS/MS
This method utilizes a stable isotope-labeled internal standard (Droxidopa-¹³C₆) for accurate quantification.
Materials and Reagents
-
Droxidopa reference standard
-
Droxidopa-¹³C₆ (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K₂EDTA)
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of Droxidopa-¹³C₆ working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| System | UPLC System |
| Column | Acquity UPLC™ BEH Amide (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | As required to achieve separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Droxidopa | m/z 214.3 → 152.1[6] |
| Droxidopa-¹³C₆ | m/z 220.3 → 158.1 |
| Dwell Time | 200 ms[6] |
| Collision Energy | Optimized for each transition |
| Ion Spray Voltage | 5500 V[6] |
| Temperature | 600°C[6] |
Calibration and Quality Control
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of Droxidopa into blank human plasma. The calibration curve should cover the expected concentration range in the study samples.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for Droxidopa and its active metabolite, norepinephrine, obtained from published studies.
Table 1: Pharmacokinetic Parameters of Droxidopa in Healthy Elderly Subjects (Single 300 mg Dose)[2][5]
| Parameter | Fasted State (n=24) | Fed State (n=24) |
| Cmax (ng/mL) | 3160 | 2057 |
| Tmax (h) | 2.00 | 4.00 |
| AUC₀₋t (h*ng/mL) | 13,857 | 10,927 |
| t₁/₂ (h) | 2.68 | 2.58 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Droxidopa and Norepinephrine with Three-Times-Daily Dosing (300 mg) in Healthy Elderly Subjects[5]
| Analyte | Parameter | Dose 1 | Dose 2 | Dose 3 |
| Droxidopa | Cmax (ng/mL) | 3389 | 2789 | 2911 |
| Tmax (h) | 2.00 | 1.02 | 1.50 | |
| AUC₀₋₄ (h*ng/mL) | 7111 | 7590 | 7949 | |
| Norepinephrine | Cmax (pg/mL) | 895 | 802 | 804 |
| Tmax (h) | 4.00 | 4.00 | 4.00 |
AUC₀₋₄: Area under the plasma concentration-time curve from time zero to 4 hours post-dose.
Table 3: Plasma Concentrations of Droxidopa and Norepinephrine After a Single Oral Dose in Patients with Autonomic Failure[7]
| Time (h) | Droxidopa (ng/mL) | Norepinephrine (pg/mL) |
| 0 | 0 | 294 ± 80 |
| 1 | - | - |
| 2 | - | 806 ± 235 |
| 3 | 1942 ± 224 | - |
| 4 | - | - |
| 6 | - | 1250 ± 208 |
| 24 | - | Significantly elevated |
| 48 | - | Significantly elevated |
Values are presented as mean ± SEM.
Experimental Workflow
The following diagram illustrates the key steps in the pharmacokinetic analysis of Droxidopa.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Development of an In Vitro Assay for Norepinephrine Synthesis using Droxidopa-13C6
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Droxidopa, a synthetic amino acid analog, serves as a prodrug that is converted to norepinephrine (B1679862) by the enzyme aromatic L-amino acid decarboxylase (AADC). This conversion bypasses the rate-limiting step in norepinephrine synthesis, making Droxidopa an effective therapeutic agent for neurogenic orthostatic hypotension. To facilitate research and development of Droxidopa and related compounds, a robust in vitro assay is essential for studying its metabolism and quantifying the resulting norepinephrine production in a controlled cellular environment.
This document provides a detailed protocol for an in vitro assay using the rat pheochromocytoma cell line, PC-12, which endogenously expresses AADC and synthesizes catecholamines. The assay utilizes Droxidopa-13C6 as a stable isotope-labeled internal standard for accurate quantification of newly synthesized norepinephrine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Assay
The assay is based on the enzymatic conversion of Droxidopa to norepinephrine by AADC within PC-12 cells. Following incubation with Droxidopa, the cells are lysed, and the intracellular content is extracted. This compound is added as an internal standard to the cell lysate. The stable isotope-labeled internal standard co-elutes with the analyte (norepinephrine) during chromatographic separation and is distinguished by its mass-to-charge ratio in the mass spectrometer. This stable isotope dilution method allows for precise and accurate quantification of norepinephrine by correcting for variations in sample preparation and matrix effects during LC-MS/MS analysis.
I. Metabolic Pathway of Droxidopa
Droxidopa is primarily metabolized to norepinephrine by AADC. It can also be metabolized by catechol-O-methyltransferase (COMT).
Caption: Metabolic conversion of Droxidopa.
II. Experimental Workflow
The following diagram outlines the major steps of the in vitro assay.
Caption: Overview of the experimental procedure.
III. Detailed Experimental Protocols
Protocol 1: PC-12 Cell Culture and Plating
-
Cell Culture Maintenance:
-
Cell Plating for Assay:
-
Coat 24-well plates with collagen type IV.[1]
-
Seed PC-12 cells at a density of 1 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24-48 hours before treatment.
-
Protocol 2: In Vitro Conversion of Droxidopa
-
Preparation of Droxidopa Stock Solution:
-
Prepare a 10 mM stock solution of Droxidopa in sterile, deionized water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Cell Treatment:
-
Prepare working solutions of Droxidopa in culture medium at final concentrations ranging from 1 µM to 100 µM.
-
Remove the culture medium from the wells and replace it with the Droxidopa-containing medium.
-
Include a vehicle control (medium without Droxidopa).
-
Incubate the cells for a specified time course (e.g., 1, 4, 8, 24 hours).
-
Protocol 3: Sample Preparation for LC-MS/MS Analysis
-
Cell Lysis:
-
After incubation, place the culture plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 200 µL of ice-cold lysis buffer (e.g., 0.1% formic acid in water) to each well and scrape the cells.
-
-
Internal Standard Spiking and Protein Precipitation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add 10 µL of a known concentration of this compound internal standard solution (e.g., 1 µg/mL).
-
Add 600 µL of ice-cold acetonitrile (B52724) containing an antioxidant (e.g., 0.1% ascorbic acid) to precipitate proteins.[2]
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
-
Extraction:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis
The following table provides a starting point for the LC-MS/MS parameters, which should be optimized for the specific instrument used.
Table 1: LC-MS/MS Parameters for Norepinephrine and this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | |
| Norepinephrine | Precursor Ion: 170.1 m/z, Product Ion: 152.1 m/z |
| This compound (IS) | Precursor Ion: 219.1 m/z, Product Ion: 157.1 m/z |
IV. Data Presentation
The quantitative data from the LC-MS/MS analysis should be presented in a clear and organized manner.
Table 2: Representative Quantitative Data Summary
| Analyte | Retention Time (min) | LLOQ (ng/mL) | Linearity (R²) | Precision (%CV) | Accuracy (%) |
| Norepinephrine | 2.5 | 0.1 | >0.99 | <15 | 85-115 |
| This compound | 3.2 | - | - | - | - |
LLOQ: Lower Limit of Quantification; R²: Coefficient of determination; %CV: Percent Coefficient of Variation.
Disclaimer: The provided protocols and parameters are intended as a starting point and may require optimization for specific experimental conditions and instrumentation.
References
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Droxidopa and its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Droxidopa and its primary metabolites, norepinephrine (B1679862) and 3-O-methyldihydroxyphenylserine (3-OMD), in human plasma. The method utilizes a simple protein precipitation for sample preparation and employs stable isotope-labeled internal standards, including Droxidopa-¹³C₆, to ensure high accuracy and precision. This assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Droxidopa.
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a synthetic amino acid analog that acts as a prodrug to the neurotransmitter norepinephrine.[1] It is enzymatically converted to norepinephrine by DOPA decarboxylase. Droxidopa is clinically used for the treatment of symptomatic neurogenic orthostatic hypotension. Monitoring the plasma concentrations of Droxidopa and its active metabolite, norepinephrine, as well as its major circulating metabolite, 3-OMD, is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note presents a validated LC-MS/MS method for the simultaneous quantification of these three analytes in human plasma using Droxidopa-¹³C₆ and other relevant stable isotope-labeled internal standards.
Metabolic Pathway of Droxidopa
Droxidopa is metabolized in the body to form its active metabolite, norepinephrine, through the action of the enzyme DOPA decarboxylase. It is also metabolized by catechol-O-methyltransferase (COMT) to form 3-O-methyldihydroxyphenylserine (3-OMD), which is a major degradation product found in plasma and urine.[1]
References
Application of Droxidopa-13C6 in Neurogenic Orthostatic Hypotension Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (B1670964), a synthetic amino acid prodrug, is a cornerstone in the management of neurogenic orthostatic hypotension (nOH). Upon oral administration, droxidopa is converted to norepinephrine (B1679862) by the enzyme aromatic L-amino acid decarboxylase (dopa-decarboxylase), leading to an increase in blood pressure and amelioration of nOH symptoms.[1][2] To facilitate rigorous research and development of droxidopa and related therapies, the use of stable isotope-labeled internal standards is crucial for accurate bioanalytical quantification. Droxidopa-13C6, a stable isotope-labeled analog of droxidopa, serves as an ideal internal standard in mass spectrometry-based assays, enabling precise pharmacokinetic and pharmacodynamic characterization. These application notes provide a comprehensive overview of the use of this compound in nOH research, including detailed experimental protocols and data presentation.
Application Notes
The primary application of this compound in neurogenic orthostatic hypotension research is as an internal standard for the quantitative analysis of droxidopa in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: this compound exhibits nearly identical physicochemical properties to unlabeled droxidopa. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variability in the analytical process.
-
Mitigation of Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound co-elutes with the analyte and experiences the same matrix effects, it allows for reliable correction of these interferences.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the bioanalytical method more robust and less susceptible to variations in experimental conditions.
Data Presentation
The following tables summarize quantitative data from key clinical trials of droxidopa in patients with neurogenic orthostatic hypotension. This data provides context for the clinical relevance of accurately measuring droxidopa concentrations.
Table 1: Pharmacokinetic Parameters of Droxidopa in Healthy Elderly Subjects [3][4][5]
| Parameter | Fed State (Single 300 mg dose) | Fasted State (Single 300 mg dose) |
| Cmax (ng/mL) | 2057 | 3160 |
| AUC (h*ng/mL) | 10,927 | 13,857 |
| tmax (h) | 4.00 | 2.00 |
| t½e (h) | 2.58 | 2.68 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; tmax: Time to reach maximum plasma concentration; t½e: Elimination half-life.
Table 2: Efficacy of Droxidopa in Patients with Symptomatic Neurogenic Orthostatic Hypotension (Phase 3 Trial Data) [6][7]
| Outcome Measure | Droxidopa Group | Placebo Group | p-value |
| Change in OHQ Composite Score | -1.83 units | -0.93 units | 0.003 |
| Change in Standing Systolic BP (mm Hg) | +11.2 | +3.9 | <0.001 |
| Change in Supine Systolic BP (mm Hg) | +7.6 | +0.8 | <0.001 |
OHQ: Orthostatic Hypotension Questionnaire; BP: Blood Pressure.
Experimental Protocols
This section provides a detailed, representative protocol for the quantification of droxidopa in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for droxidopa analysis.[8][9][10]
Protocol: Quantification of Droxidopa in Human Plasma using UPLC-MS/MS with this compound Internal Standard
1. Objective:
To accurately quantify the concentration of droxidopa in human plasma samples.
2. Materials and Reagents:
-
Droxidopa reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) formate
-
Water (ultrapure)
-
96-well plates
-
Centrifuge
3. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Acquity UPLC™ BEH Amide column (2.1 mm × 50 mm, 1.7 μm) or equivalent[10]
4. Standard and Quality Control (QC) Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of droxidopa and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the droxidopa stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) in methanol.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 5-4000 ng/mL) and QC samples at low, medium, and high concentrations.
5. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples to room temperature.
-
To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples) in a 96-well plate, add 10 µL of the this compound internal standard working solution.
-
Vortex the plate for 30 seconds.
-
Add 300 µL of cold methanol containing 0.1% formic acid to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for analysis.
6. UPLC-MS/MS Conditions:
-
UPLC Column: Acquity UPLC™ BEH Amide (2.1 mm × 50 mm, 1.7 μm)[10]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-0.5 min: 90% B
-
0.5-1.5 min: 90% to 10% B
-
1.5-2.0 min: 10% B
-
2.0-2.1 min: 10% to 90% B
-
2.1-3.0 min: 90% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Droxidopa: m/z 214.2 → 152.0[10]
-
This compound: m/z 220.2 → 158.0 (predicted)
-
-
Optimize cone voltage and collision energy for both transitions.
-
7. Data Analysis:
-
Integrate the peak areas for both droxidopa and this compound.
-
Calculate the peak area ratio (Droxidopa / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model (1/x²).
-
Determine the concentration of droxidopa in unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Signaling Pathway
Caption: Metabolic pathway of Droxidopa to Norepinephrine.
Experimental Workflow
Caption: Workflow for Droxidopa quantification in plasma.
References
- 1. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma | Semantic Scholar [semanticscholar.org]
- 10. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Catecholamine Turnover Using Droxidopa-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa, a synthetic amino acid analog, serves as a prodrug for norepinephrine (B1679862).[1] Following oral administration, it is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase.[2][3] This mechanism makes Droxidopa an effective therapy for neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to insufficient norepinephrine release.[2][3] The use of stable isotope-labeled Droxidopa, specifically Droxidopa-¹³C₆, in conjunction with mass spectrometry, provides a powerful tool for quantifying catecholamine turnover in vivo. This technique allows for the precise measurement of the rate of synthesis of norepinephrine from its immediate precursor, offering valuable insights into the dynamic processes of catecholamine metabolism in both preclinical and clinical research settings.
These application notes provide a comprehensive overview and detailed protocols for the use of Droxidopa-¹³C₆ in quantifying catecholamine turnover.
Signaling Pathway and Experimental Workflow
To understand the application of Droxidopa-¹³C₆, it is essential to visualize the metabolic pathway and the general experimental workflow.
References
Application Notes and Protocols for the Use of Droxidopa-13C6 in Cerebral Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (B1670964), a synthetic amino acid precursor of norepinephrine (B1679862), is utilized in the management of neurogenic orthostatic hypotension. To facilitate detailed pharmacokinetic and pharmacodynamic studies within the central nervous system, the use of stable isotope-labeled Droxidopa (Droxidopa-13C6) in conjunction with cerebral microdialysis offers a powerful methodology. This approach allows for the precise quantification of exogenous Droxidopa and its conversion to norepinephrine, distinct from endogenous pools. These application notes provide a comprehensive protocol for conducting cerebral microdialysis studies in a rat model to investigate the central effects of this compound.
Signaling Pathway of Droxidopa
Droxidopa is a prodrug that is converted to norepinephrine.[1][2] It is capable of crossing the blood-brain barrier, allowing for central nervous system effects.[3][4] The primary mechanism involves its decarboxylation to L-norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AADC).[1][5] This newly synthesized norepinephrine can then act on adrenergic receptors to modulate neuronal activity.
Experimental Protocols
Animal Model and Surgical Procedure
The adult male Sprague-Dawley rat (250-350 g) is a suitable animal model for this protocol. All surgical procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee guidelines.
1. Anesthesia and Stereotaxic Implantation:
-
Anesthetize the rat using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target brain region. For studies related to motor control and Parkinson's disease models, the striatum is a common target. The coordinates for the striatum are approximately: AP: +1.0 mm, ML: ±2.5 mm from bregma, and DV: -3.5 mm from the dura.[1]
-
A guide cannula is implanted and secured to the skull with dental cement and surgical screws.[6] A dummy cannula is inserted to keep the guide patent.
-
Allow the animal to recover for at least 48 hours before the microdialysis experiment.
Cerebral Microdialysis Protocol
1. Microdialysis Probe Insertion:
-
On the day of the experiment, gently restrain the awake and freely moving rat.
-
Remove the dummy cannula and insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.[7]
-
Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.
2. Perfusion and Sample Collection:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.[8] The composition of aCSF is typically: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2.
-
Allow for a stabilization period of at least 1-2 hours after probe insertion to obtain a stable baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution (e.g., 0.1 M perchloric acid) to prevent catecholamine degradation.
3. This compound Administration:
-
A suitable starting dose for preclinical studies in rats, based on L-DOPA studies, is in the range of 25-50 mg/kg, administered intraperitoneally (i.p.).[9] Dose adjustments may be necessary based on preliminary studies.
-
Following administration, continue to collect microdialysate fractions for several hours to monitor the time course of this compound and norepinephrine-13C6 concentrations.
4. In Vivo Recovery:
-
The use of this compound allows for the determination of in vivo recovery by retrodialysis. A known concentration of a stable isotope-labeled internal standard can be included in the perfusate, and its loss from the dialysate is used to calculate the recovery of the analyte from the extracellular fluid.
Experimental Workflow
Analytical Methodology: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of this compound and norepinephrine-13C6 in the microdialysate samples.
1. Sample Preparation:
-
Due to the low concentrations of analytes in microdialysate, a derivatization step is often necessary to enhance sensitivity and chromatographic retention.[2][3] Dansyl chloride can be used for the derivatization of the primary amine groups of both Droxidopa and norepinephrine.[2][5]
2. LC-MS/MS Parameters:
-
A UPLC system coupled to a triple quadrupole mass spectrometer is recommended.
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm) is suitable for separation.[10][11]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).[12]
-
Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear presentation and comparison.
Table 1: LC-MS/MS MRM Transitions for this compound and Norepinephrine-13C6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 220.2 | 158.1 |
| Norepinephrine-13C6 | 176.1 | 107.1 |
| Droxidopa (Internal Standard) | 214.2 | 152.0[10] |
| Norepinephrine (Internal Standard) | 170.1 | 107.1 |
Note: The precursor ion for this compound is calculated by adding 6 Da to the monoisotopic mass of Droxidopa. The product ion is based on a common fragmentation pattern. These transitions should be empirically optimized.
Table 2: Example Data Summary of Brain Extracellular Fluid Concentrations
| Time Point (min) | This compound (ng/mL) | Norepinephrine-13C6 (ng/mL) |
| -40 to -20 (Baseline) | Not Detected | Not Detected |
| -20 to 0 (Baseline) | Not Detected | Not Detected |
| 0 to 20 | 5.2 ± 1.1 | 0.8 ± 0.2 |
| 20 to 40 | 15.8 ± 3.5 | 2.5 ± 0.6 |
| 40 to 60 | 28.4 ± 6.2 | 5.1 ± 1.3 |
| 60 to 80 | 22.1 ± 5.1 | 4.3 ± 1.1 |
| 80 to 100 | 15.3 ± 3.8 | 3.1 ± 0.8 |
| 100 to 120 | 9.7 ± 2.4 | 2.2 ± 0.5 |
Note: The values presented are hypothetical and should be replaced with experimental data. Data are presented as mean ± SEM.
Conclusion
This protocol provides a detailed framework for the application of this compound in cerebral microdialysis studies. The use of a stable isotope-labeled compound allows for the unambiguous differentiation of exogenously administered drug and its centrally formed metabolite from their endogenous counterparts. This methodology is invaluable for elucidating the central pharmacokinetics and pharmacodynamics of Droxidopa, providing critical data for drug development and neuroscience research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A sensitive and selective quantification of catecholamine neurotransmitters in rat microdialysates by pre-column dansyl chloride derivatization using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microdialysis guide cannula implantation surgery [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentobarbital inhibits L-DOPA-induced dopamine increases in the rat striatum: An in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Droxidopa-13C6 LC-MS/MS Method
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a Droxidopa-13C6 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems, their potential causes, and recommended solutions to ensure the robustness and accuracy of your analytical method.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatographic peaks for Droxidopa and/or this compound are showing significant tailing or fronting. What are the likely causes and how can I fix this?
A: Poor peak shape can compromise the accuracy and precision of your quantification. Several factors related to the mobile phase, column, or injection solvent can contribute to this issue.
Potential Causes and Solutions:
-
Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like Droxidopa. An inappropriate pH can lead to peak tailing. For basic compounds like Droxidopa, using an acidic mobile phase ensures the analyte is in its protonated form, which generally results in better peak shape on reversed-phase columns.[1]
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting. Dilute your sample and reinject to see if the peak shape improves.
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing and splitting. Implement a column wash step after each batch or consider using a guard column to protect your analytical column.
-
Injection Solvent Effects: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[2] It is recommended to dissolve your sample in a solvent that is as weak as or weaker than the starting mobile phase conditions.
Issue 2: High Variability in Internal Standard (this compound) Response
Q: The peak area of my this compound internal standard is highly variable across my analytical run. What could be causing this instability?
A: A stable internal standard response is crucial for reliable quantification. Variability can be introduced at various stages, from sample preparation to the LC-MS/MS system itself.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Ensure consistent and precise pipetting of the internal standard into all samples, including calibration standards and quality controls. Inconsistent extraction recovery can also lead to variability. Re-evaluate your sample preparation method (e.g., protein precipitation, solid-phase extraction) for robustness.
-
Analyte Stability: Droxidopa can be susceptible to degradation under certain conditions, such as acidic or alkaline hydrolysis and thermal stress.[3][4] While the stable isotope-labeled internal standard should degrade at a similar rate, significant degradation can lead to signal loss and variability. Ensure samples are stored correctly and consider the use of stabilizers if necessary.
-
Ion Source Contamination: Contamination of the ion source can lead to fluctuating signal intensity. Regular cleaning of the ion source is recommended to maintain optimal performance.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the internal standard, leading to variability.[5] Ensure your chromatographic method effectively separates this compound from potential interferences.
Issue 3: Signal Suppression or Enhancement (Matrix Effects)
Q: I am observing significant signal suppression for Droxidopa, even with the use of a stable isotope-labeled internal standard. How can I mitigate these matrix effects?
A: Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte and internal standard. While stable isotope-labeled internal standards can compensate for some matrix effects, severe suppression or enhancement can still impact data quality.
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: The complexity of biological matrices like plasma requires efficient sample preparation to remove interfering substances such as proteins and phospholipids.[1] Protein precipitation is a simple method but may not provide sufficient cleanup.[6] Solid-phase extraction (SPE) often yields cleaner extracts.[7][8]
-
Chromatographic Co-elution: If matrix components co-elute with Droxidopa and its internal standard, they can compete for ionization.[5] Optimizing the chromatographic separation to resolve the analytes from the bulk of the matrix components is crucial. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.
-
Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, testing different ionization sources could be an option.
Issue 4: Isotopic Cross-Contribution
Q: I am concerned about potential cross-contribution between the Droxidopa and this compound signals. How can I assess and minimize this?
A: Isotopic cross-contribution, where the isotopic signal of the analyte interferes with the internal standard signal (or vice versa), can affect accuracy, especially at low concentrations.
Potential Causes and Solutions:
-
Natural Isotope Abundance of Analyte: The natural abundance of heavy isotopes (e.g., 13C) in Droxidopa can contribute to the signal at the m/z of this compound, particularly if the mass difference is small. Since this compound has a +6 Da shift, this is less likely to be a major issue from the M+1 or M+2 isotopes of Droxidopa.
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Droxidopa. It is important to verify the isotopic purity of the internal standard.
-
Mitigation Strategy: One approach to mitigate cross-contribution is to monitor a less abundant isotope of the internal standard that has minimal interference from the analyte's isotopes.[7] However, with a +6 Da difference, this is often not necessary. A more practical approach is to ensure the concentration of the internal standard is appropriate and to carefully evaluate the linearity of the calibration curve at the lower end.
Experimental Protocols & Data
Representative LC-MS/MS Method Parameters for Droxidopa Analysis
The following table summarizes typical experimental conditions for the LC-MS/MS analysis of Droxidopa, which can be adapted for a method using this compound.
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Protein Precipitation (Methanol with 3% Formic Acid) | Solid-Phase Extraction (SPE) |
| LC Column | Acquity UPLC™ BEH Amide (2.1mm x 50mm, 1.7µm) | Hypurity advance (50 x 4.6 mm, 5µm) |
| Mobile Phase A | Ammonium formate (B1220265) buffer with formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution Mode | Gradient | Isocratic (80:20, Mobile Phase A:B) |
| Flow Rate | Not Specified | Not Specified |
| Run Time | Not Specified | 2 minutes |
| Ionization Mode | Positive Ion ESI | Positive Ion ESI |
| MS/MS Transition (Droxidopa) | m/z 214.2 → m/z 152.0 | m/z 214.3 → m/z 152.1 |
| MS/MS Transition (Internal Standard) | m/z 258.1 → m/z 139.1 (Benserazide) | m/z 198.2 → m/z 152.1 (Levodopa) |
Data compiled from validated methods for Droxidopa analysis.[7]
Inferred MS/MS Parameters for this compound
Based on the fragmentation pattern of Droxidopa, the expected precursor and product ions for this compound are as follows:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Droxidopa | 214.2 | 152.0 |
| This compound | 220.2 | 158.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Visual Troubleshooting Workflows
Troubleshooting Signal Loss or Inconsistency
Caption: Workflow for diagnosing signal loss or inconsistency.
Troubleshooting Poor Peak Shape
Caption: Workflow for addressing poor chromatographic peak shape.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Droxidopa-13C6 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Droxidopa-13C6 as an internal standard in bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound as an internal standard (IS)?
While the optimal concentration is method-dependent, a common starting point for a stable isotope-labeled internal standard (SIL-IS) is a concentration that mirrors the analyte's concentration at the midpoint of the calibration curve. For Droxidopa (B1670964), which has a validated concentration range in human plasma of approximately 5 ng/mL to 4000 ng/mL, a starting concentration for this compound in the mid-range (e.g., 100-500 ng/mL) in the final reconstituted sample is a reasonable starting point.[1][2] However, empirical determination is crucial.
Q2: Why is the signal for my this compound internal standard too low?
A low IS signal can compromise the precision and accuracy of your assay. Several factors could be responsible:
-
Suboptimal Concentration: The concentration of the IS may be too low.
-
Poor Ionization: The mass spectrometer source conditions may not be optimal for this compound.
-
Degradation: Droxidopa is susceptible to degradation under certain conditions, such as acidic and alkaline hydrolysis and thermal stress.[3] Improper storage or handling of the IS solution could lead to degradation.
-
Sample Preparation Issues: Inefficient extraction recovery of the IS during sample preparation (e.g., solid-phase extraction or protein precipitation) can result in a low signal.
-
Matrix Effects: Significant ion suppression in the biological matrix can quench the IS signal.
Q3: My this compound signal is too high and seems to be suppressing the analyte signal. What should I do?
An excessively high internal standard concentration can lead to ion suppression of the analyte, particularly at the lower limit of quantification (LLOQ), and can also lead to detector saturation. The solution is to systematically reduce the concentration of the this compound working solution until its peak area is more comparable to that of the analyte at relevant concentrations, without compromising the signal-to-noise ratio of the IS itself.
Q4: How do I assess the impact of the this compound concentration on the accuracy and precision of my assay?
To evaluate the impact of the IS concentration, you can prepare quality control (QC) samples at low, medium, and high concentrations of Droxidopa and analyze them with different concentrations of this compound. The optimal IS concentration should yield accuracy and precision results within the acceptance criteria (typically ±15% for accuracy and ≤15% for precision) across the entire calibration range.
Q5: What are the expected precursor and product ions for Droxidopa and this compound?
Based on published methods, the protonated molecule [M+H]+ is typically used as the precursor ion for Droxidopa. For this compound, the precursor ion will have an m/z shifted by +6. The product ions may be the same if the fragmentation occurs on a part of the molecule that does not contain the 13C labels.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Droxidopa | 214.2 or 214.3 | 152.0 or 152.1 | [2] |
| This compound | ~220.2 or ~220.3 | ~152.1 (to be confirmed) | Predicted |
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Peak Area
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the IS working solution into all samples. Thoroughly vortex all samples after adding the IS to ensure homogeneity. If using solid-phase extraction (SPE), ensure cartridges are not drying out and that elution is complete. |
| Matrix Effects | Evaluate matrix effects from different lots of biological matrix.[4] A stable isotope-labeled IS like this compound should co-elute with the analyte and experience similar matrix effects, thus compensating for them. However, if the variability is high, further optimization of the sample cleanup or chromatography may be necessary. |
| Instrument Instability | Check for fluctuations in the mass spectrometer's source conditions or detector voltage. Run a system suitability test to ensure the instrument is performing consistently. |
Issue 2: Poor Accuracy and/or Precision
| Potential Cause | Troubleshooting Steps |
| Inappropriate IS Concentration | The IS concentration may be too high or too low, affecting the analyte-to-IS peak area ratio, especially at the extremes of the calibration curve. Re-optimize the IS concentration as described in the experimental protocols below. |
| Cross-contribution from Analyte to IS Channel | At the upper limit of quantification (ULOQ), the natural isotopic abundance of the analyte may contribute to the signal in the IS mass transition. Analyze a ULOQ sample and monitor the IS transition to check for any significant signal. |
| Analyte Contribution from IS | The this compound standard may contain a small amount of unlabeled Droxidopa. Analyze a solution containing only the IS and check for any signal in the analyte's mass transition. If significant, a correction may be needed, or a purer standard should be sourced. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Droxidopa and this compound Stock Solutions (1 mg/mL): Accurately weigh the required amount of Droxidopa and this compound and dissolve in a suitable solvent (e.g., methanol (B129727) or a solution of 0.1% formic acid in methanol) to obtain a final concentration of 1 mg/mL. Store at the recommended temperature (typically -20°C or -80°C).
-
Droxidopa Intermediate and Spiking Solutions: Prepare a series of intermediate solutions from the stock solution by serial dilution with the appropriate solvent. These will be used to spike into the blank biological matrix to create calibration standards and quality control samples.
-
This compound Working Solution: Prepare a working solution of this compound by diluting the stock solution. The final concentration of this solution should be such that when a small, fixed volume is added to the samples, it results in the desired final concentration in the reconstituted sample for LC-MS/MS analysis.
Protocol 2: Optimization of this compound Concentration
-
Prepare Analyte Samples: Prepare three sets of samples by spiking Droxidopa into a blank biological matrix at low, medium, and high concentrations (LQC, MQC, and HQC).
-
Prepare IS Working Solutions: Prepare three different working solutions of this compound at varying concentrations (e.g., low, medium, and high).
-
Sample Processing: Process the LQC, MQC, and HQC samples using your established sample preparation method (e.g., protein precipitation or SPE). Add a fixed volume of one of the IS working solutions to each set of samples.
-
LC-MS/MS Analysis: Analyze the processed samples.
-
Data Evaluation:
-
Signal Intensity: The peak area of the IS should be sufficiently high (e.g., >50 times the signal-to-noise ratio) but should not cause detector saturation.
-
Analyte/IS Ratio: The peak area ratio of the analyte to the IS should be consistent and reproducible.
-
Accuracy and Precision: Calculate the accuracy and precision for the LQC, MQC, and HQC samples for each IS concentration. The optimal concentration will provide the best accuracy and precision across all QC levels.
-
Protocol 3: Sample Preparation (Example using Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a fixed volume (e.g., 10 µL) of the optimized this compound working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) (or methanol containing 3% formic acid) to precipitate the proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A typical bioanalytical workflow for Droxidopa using this compound as an internal standard.
Caption: A logical workflow for the optimization of the this compound internal standard concentration.
References
- 1. scispace.com [scispace.com]
- 2. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in Droxidopa-13C6 bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Droxidopa and its stable isotope-labeled internal standard, Droxidopa-13C6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Droxidopa bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][4][5] Given that biological matrices are complex, containing numerous components like phospholipids (B1166683), proteins, and salts, they can significantly interfere with the ionization of Droxidopa and its internal standard in the mass spectrometer's ion source.[3][6][7]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for LC-MS/MS bioanalysis.[8][9] Because it is chemically identical to Droxidopa, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[1][10] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1][9][11]
Q3: What are the common sources of matrix effects in plasma or urine samples for Droxidopa analysis?
A3: The primary sources of matrix effects in biological fluids are endogenous components that are co-extracted with the analyte.[3] In plasma, phospholipids are a major cause of ion suppression.[6][7] Other sources include salts, proteins, and metabolites.[3] The choice of sample preparation technique significantly influences which of these components are carried through to the final extract.[1][12] For instance, protein precipitation is a relatively "crude" method that can leave behind significant amounts of phospholipids and other interferences.[7][13]
Q4: What are the regulatory expectations regarding the evaluation of matrix effects?
A4: Regulatory bodies like the FDA and EMA require a thorough evaluation of matrix effects during the validation of bioanalytical methods. This involves demonstrating that the chosen biological matrix does not interfere with the accuracy and precision of the assay. The matrix effect is typically assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The internal standard-normalized matrix factor should be consistent across different lots of the biological matrix.
Troubleshooting Guides
Problem: I am observing significant and inconsistent ion suppression for Droxidopa, even with a this compound internal standard.
| Possible Cause | Troubleshooting Step |
| High concentration of phospholipids in the extract. | Phospholipids are a common cause of ion suppression in plasma samples.[6][7] Consider switching from protein precipitation to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove them.[1][13] |
| Co-elution of an interfering metabolite. | Optimize the chromatographic method to improve the separation of Droxidopa from potential metabolites or other endogenous components. This could involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[14] |
| Suboptimal ionization source conditions. | Adjust ion source parameters such as temperature, gas flows, and voltages to minimize the impact of co-eluting matrix components.[1] In some cases, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects, although this may come with a loss in sensitivity.[3][12] |
| Carryover from previous injections. | Implement a robust needle and column wash routine between injections to prevent the buildup of matrix components on the analytical column and in the injection system. |
Problem: My validation results show unacceptable variability in the matrix factor across different lots of plasma.
| Possible Cause | Troubleshooting Step |
| Lot-to-lot variability in matrix composition. | Evaluate matrix effects using at least six different lots of the biological matrix. If variability is high, a more effective sample cleanup procedure is necessary to remove the variable interfering components.[15] |
| Inadequate compensation by the internal standard. | While this compound is an ideal internal standard, extreme matrix effects can still impact the assay. Ensure that the concentration of the internal standard is appropriate and that it is added early in the sample preparation process to account for variability in extraction recovery. |
| Sample collection or handling issues. | Investigate if different anticoagulants or sample handling procedures were used for the different lots of plasma, as these can introduce variability. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Prepare a standard solution of Droxidopa and this compound in the mobile phase at a concentration that gives a stable and mid-range signal.
-
Set up the LC-MS/MS system. Instead of injecting the standard solution through the autosampler, deliver it at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source, using a T-fitting.
-
While the standard solution is being continuously infused, inject a blank, extracted matrix sample (prepared using your current sample preparation method).
-
Monitor the signal of Droxidopa and this compound. A dip in the baseline signal at a particular retention time indicates ion suppression, while a peak indicates ion enhancement.[14]
-
Compare the retention time of your analyte with the regions of ion suppression/enhancement to assess the potential for matrix effects.
Protocol 2: Quantitative Assessment of Matrix Factor
This experiment quantifies the extent of matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Droxidopa and this compound into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike Droxidopa and this compound into the final, dried extract before reconstitution.
-
Set C (Pre-Spiked Matrix): Spike Droxidopa and this compound into the blank biological matrix before the extraction process. (This set is used for recovery assessment).
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard (IS) Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should ideally be ≤15%.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Droxidopa in Human Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 95 ± 5 | 75 ± 8 | 90 ± 6 |
| IS Recovery (%) | 96 ± 4 | 76 ± 7 | 91 ± 5 |
| Matrix Factor (MF) | 0.65 (Suppression) | 0.92 (Minimal Effect) | 0.98 (Negligible Effect) |
| IS-Normalized MF (%CV) | 12.5% | 5.2% | 3.1% |
| Cleanliness of Extract | Low (High phospholipids) | Moderate | High (Low phospholipids) |
| Throughput | High | Moderate | Low to Moderate |
Data are illustrative and may vary based on specific laboratory conditions and methods.
Visualizations
Caption: Workflow for troubleshooting matrix effects in bioanalysis.
Caption: Mechanism of ion suppression in electrospray ionization (ESI).
Caption: Decision tree for selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming ion suppression in Droxidopa-13C6 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the quantification of Droxidopa-13C6 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of Droxidopa and its stable isotope-labeled internal standard, this compound.
Issue 1: Poor Signal Intensity or Complete Signal Loss for Droxidopa and/or this compound
Possible Cause: Significant ion suppression from co-eluting matrix components.[1][2][3] Biological samples contain numerous endogenous compounds like phospholipids (B1166683), salts, and proteins that can interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1][4][5]
Solution Workflow:
Caption: Troubleshooting workflow for poor signal intensity.
Detailed Steps:
-
Confirm Ion Suppression: The first step is to confirm that ion suppression is the root cause. A post-column infusion experiment is a definitive way to visualize the regions in the chromatogram where ion suppression occurs.[5][6]
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][4] Consider the following techniques, starting with the simplest:
-
Protein Precipitation (PPT): While quick, it is the least effective at removing phospholipids and other interferences.[7]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.[4][8] Optimization of the organic solvent and pH is crucial for efficient extraction of Droxidopa while leaving interferences behind.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively isolating the analyte.[1][7] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective.[7]
-
-
Enhance Chromatographic Separation: If sample preparation alone is insufficient, modify the LC method to separate Droxidopa from the suppressive matrix components.
-
Adjust Gradient: A longer, shallower gradient can improve resolution.
-
Modify Mobile Phase: Altering the pH of the mobile phase can change the retention time of Droxidopa relative to interfering compounds.[7]
-
Change Column: Using a column with a different stationary phase or a smaller particle size (e.g., UPLC) can significantly improve separation efficiency.[7]
-
-
Tune Mass Spectrometer Source:
-
Change Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[8][9]
-
Optimize Source Parameters: Adjust parameters like gas flow, desolvation temperature, and capillary voltage to maximize the signal for Droxidopa and this compound.[2]
-
Issue 2: Inconsistent or Irreproducible Quantification Results
Possible Cause: Variable matrix effects between samples and calibrators, or the internal standard is not adequately compensating for suppression.
Solution Workflow:
Caption: Workflow for improving quantitative reproducibility.
Detailed Steps:
-
Verify Co-elution: Ensure that Droxidopa and this compound are co-eluting. A stable isotope-labeled internal standard (SIL-IS) can only compensate for ion suppression if it experiences the same effect as the analyte.[1] 13C-labeled standards are known to co-elute more closely with the native analyte than deuterium-labeled standards.[10]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma from the same species, free of the analyte).[1][3] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.
-
Ensure Consistent Sample Preparation: Inconsistent recovery during sample preparation can lead to variable results. Validate your chosen sample preparation method for consistency and reproducibility.
-
Dilute the Sample: If the concentration of interfering matrix components is very high, a simple dilution of the sample extract can reduce the magnitude of ion suppression.[9] However, ensure that the diluted concentration of Droxidopa remains within the quantifiable range of the assay.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound quantification?
A: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest reduce the efficiency of ionization in the mass spectrometer's source.[1] This leads to a lower signal for the target analyte (Droxidopa) and its internal standard (this compound).[2] It is a major concern because it can lead to inaccurate and unreliable quantification, underestimation of the analyte concentration, and poor assay sensitivity and reproducibility.[8]
Q2: My SIL-IS (this compound) is supposed to correct for ion suppression. Why am I still seeing issues?
A: While a SIL-IS like this compound is the best tool to compensate for matrix effects, its effectiveness can be compromised under certain conditions:
-
Lack of Co-elution: If the chromatographic separation between Droxidopa and this compound is too great, they may not be subjected to the exact same degree of ion suppression.[10]
-
Extreme Suppression: In cases of severe ion suppression, the signal for both the analyte and the internal standard may be suppressed to a point where it is too low for reliable detection, even if their ratio remains constant.[4]
-
Non-linear Suppression: The relationship between the concentration of the interfering species and the degree of ion suppression may not be linear.
Q3: Which sample preparation technique is best for minimizing ion suppression in plasma samples?
A: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix. Here is a comparison:
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Pros | Cons |
| Protein Precipitation (PPT) | Low | Fast, simple, inexpensive | Least effective at removing phospholipids and salts, leading to higher matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | Medium | Cleaner extracts than PPT, removes many interferences | More time-consuming, analyte recovery can be variable, especially for polar compounds.[4][7] |
| Solid-Phase Extraction (SPE) | High | Provides the cleanest extracts, highly selective | Most complex and expensive method to develop.[1] |
For robust and sensitive quantification of Droxidopa, Solid-Phase Extraction (SPE) , particularly a mixed-mode sorbent, is generally the most effective at reducing matrix effects.[7]
Q4: How can I set up a post-column infusion experiment to detect ion suppression?
A: A post-column infusion experiment involves continuously infusing a standard solution of your analyte (Droxidopa) directly into the MS source while injecting a blank, extracted matrix sample onto the LC column.
Caption: Diagram of a post-column infusion experiment setup.
Experimental Protocol: Post-Column Infusion
-
Prepare Infusion Solution: Create a solution of Droxidopa in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Set up Infusion: Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.
-
Equilibrate System: Start the LC flow and the syringe pump. Monitor the Droxidopa signal in the mass spectrometer. You should observe a stable, flat baseline once the system is equilibrated.
-
Inject Blank Matrix: Inject a blank matrix sample that has been subjected to your sample preparation procedure.
-
Analyze Data: Monitor the baseline of the Droxidopa signal. Any dips or decreases in the signal intensity correspond to regions where co-eluting matrix components are causing ion suppression.[5][6] This allows you to identify the retention times where suppression is most severe.
Q5: Can changing my LC or MS conditions help without changing my sample prep?
A: Yes, optimizing LC and MS parameters can significantly mitigate ion suppression:
-
Chromatography: Improving the separation of Droxidopa from interfering peaks is key. This can be achieved by adjusting the mobile phase gradient, changing the pH, or using a higher efficiency column (like UPLC).[1][7] The goal is to move the Droxidopa peak away from the regions of suppression identified in your post-column infusion experiment.
-
Mass Spectrometry: Switching the ionization source from ESI to APCI can be effective as APCI is less prone to matrix effects.[8][9] Additionally, fine-tuning ion source parameters such as nebulizer gas flow and temperature can help maximize the analyte signal relative to the background.[2]
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Droxidopa-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Droxidopa-13C6. Our aim is to help you achieve ideal peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.
Q1: Why am I observing peak tailing with my this compound peak?
A1: Peak tailing, where the peak is asymmetrically broadened with a trailing edge, is a common issue. Several factors can contribute to this problem:
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the polar functional groups of this compound, leading to tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can cause analytes to be present in more than one ionic state, resulting in tailing.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the pH of your mobile phase to be at least 2 pH units away from the pKa of Droxidopa. This ensures that the analyte is in a single ionic form.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping minimize the availability of residual silanols.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the effects of residual silanols.
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Flush or Replace the Column: If you suspect contamination, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Q2: My this compound peak is fronting. What could be the cause?
A2: Peak fronting, an asymmetry with a leading edge, is less common than tailing but can still occur. Potential causes include:
-
Sample Overload: Injecting a large volume or a highly concentrated sample can lead to fronting.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, resulting in a fronting peak.
-
Column Collapse: A sudden change in pressure or operating the column outside its recommended pH range can cause the packed bed to collapse, leading to poor peak shape.
Troubleshooting Steps:
-
Reduce Injection Volume or Concentration: Try injecting a smaller volume or diluting the sample.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Check for Column Voids: If you suspect a column void, you can sometimes see a physical depression at the inlet. In most cases, the column will need to be replaced.
Q3: I am seeing split peaks for this compound. How can I resolve this?
A3: Split peaks can be a frustrating problem, often indicating an issue with the sample introduction or the column itself.
-
Partially Blocked Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Column Void: A void at the head of the column can create two different flow paths for the analyte.
-
Co-elution: It is possible that an impurity or a related compound is co-eluting with your this compound peak. While less likely with a stable isotope-labeled standard, it should not be entirely ruled out.
-
Sample Solvent Incompatibility: Injecting a sample in a strong, non-miscible, or improperly buffered solvent can cause peak splitting.
Troubleshooting Steps:
-
Backflush the Column: Reversing the column flow (if the column allows) can sometimes dislodge particulates from the inlet frit.
-
Replace the Column: If a column void is suspected, replacing the column is the most reliable solution.
-
Investigate Co-elution: Try altering the mobile phase composition or gradient to see if the split peak resolves into two distinct peaks.
-
Optimize Sample Solvent: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
Q4: How can I improve the resolution between this compound and other components in my sample?
A4: Achieving good resolution is key to accurate quantification. Here are some strategies to improve the separation:
-
Adjust Mobile Phase Strength: In reversed-phase chromatography, decreasing the amount of organic solvent in the mobile phase will increase retention and can improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify the Mobile Phase pH: Changing the pH can affect the retention of ionizable compounds and improve their separation.
-
Use a Different Stationary Phase: If other options fail, selecting a column with a different chemistry (e.g., a phenyl or cyano phase instead of C18) can provide the necessary selectivity.
-
Optimize Temperature: Increasing the column temperature can improve efficiency and may change selectivity.
Q5: Could the 13C6-label on Droxidopa be causing any of these peak shape issues?
A5: While stable isotope labeling is designed to create a compound that is chemically very similar to its unlabeled counterpart, minor chromatographic differences, known as isotopic effects, can sometimes be observed.
-
Retention Time Shifts: 13C-labeled compounds may elute slightly earlier than their unlabeled analogues in reversed-phase chromatography. This effect is generally small but can be more pronounced with a higher number of isotopic substitutions.
-
Peak Shape: In a well-developed method, the peak shape of this compound should be nearly identical to that of unlabeled Droxidopa. Significant peak shape issues are more likely due to the general chromatographic problems discussed above rather than the isotopic labeling itself. However, it is important to ensure that the labeled standard is of high purity and does not contain significant amounts of the unlabeled compound, which could appear as a small, closely eluting peak or a shoulder on the main peak.
Troubleshooting Steps for Isotope-Related Issues:
-
Confirm Co-elution with Unlabeled Standard: If you are developing a method for both the labeled and unlabeled compound, inject them separately and as a mixture to confirm their retention times and resolution.
-
Check the Purity of the Labeled Standard: Ensure the chemical and isotopic purity of your this compound standard.
-
Method Optimization: If a slight separation between the labeled and unlabeled compound is observed and not desired, minor adjustments to the mobile phase composition or temperature can often achieve co-elution.
Data Presentation: Chromatographic Conditions for Droxidopa Analysis
The following table summarizes various reported HPLC and UPLC-MS/MS conditions for the analysis of Droxidopa. These can serve as a starting point for method development for this compound.
| Parameter | Method 1 (UPLC)[1] | Method 2 (HPLC)[2] | Method 3 (HPLC for Related Substances)[3][4] | Method 4 (LC-MS/MS) |
| Column | Phenomenex C18 (50mm x 3.0mm, 3µm) | Inertsil C18 (150mm x 4.60mm, 5µm) | Information not specified | Hypurity advance (50mm x 4.6mm, 5µm) |
| Mobile Phase | Buffer: Methanol (25:75 v/v) | 0.1% v/v Triethylamine in Water: Acetonitrile (60:40 v/v) | Gradient elution with a buffer and organic phase | 0.1% Formic Acid: Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 235nm | UV at 250nm | UV at 220nm | MS/MS |
| Column Temp. | Not specified | Not specified | 25°C | Not specified |
| Injection Vol. | Not specified | Not specified | 10 µL | Not specified |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Droxidopa
This protocol is based on a published method and can be adapted for this compound.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Inertsil C18 (150mm x 4.60mm, 5µm).
-
Mobile Phase Preparation:
-
Aqueous Phase: Add 1 mL of triethylamine to 1 L of HPLC-grade water.
-
Organic Phase: HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the aqueous phase and acetonitrile in a 60:40 v/v ratio. Degas the solution before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Dilute the stock solution with the mobile phase to the desired concentration range for your calibration curve and samples.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by your calibration standards and samples.
-
Protocol 2: UPLC-MS/MS Method for Droxidopa in a Biological Matrix
This protocol is a general guide for developing a more sensitive LC-MS/MS method.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase UPLC column, such as a C18 or HILIC column, depending on the desired retention.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% formic acid in water.
-
Organic Phase (B): 0.1% formic acid in acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Develop a gradient elution program to achieve the desired separation. For example, start with a low percentage of organic phase and ramp up to a higher percentage to elute the analyte.
-
Flow Rate: Typically between 0.4 and 0.6 mL/min for UPLC.
-
Column Temperature: 30-40°C to improve peak shape and reduce viscosity.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Settings:
-
Operate in positive ion mode for Droxidopa.
-
Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Determine the precursor and product ions for this compound for Multiple Reaction Monitoring (MRM) analysis.
-
-
Sample Preparation (e.g., from plasma):
-
Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection. Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape problems.
Caption: Step-wise approach to improving chromatographic resolution.
References
Technical Support Center: Droxidopa-13C6 Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Droxidopa-13C6 in processed samples and its bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Droxidopa. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), a SIL internal standard is considered the gold standard.[1][2][3] It is chemically identical to the analyte (Droxidopa) but has a higher mass due to the incorporation of six Carbon-13 (¹³C) atoms. This allows it to be distinguished from the unlabeled Droxidopa by the mass spectrometer. The primary purpose of using this compound is to correct for variability during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Droxidopa in biological samples.[1][2]
Q2: What are the main stability concerns for Droxidopa and its ¹³C₆-labeled internal standard?
A2: Droxidopa, as a catecholamine precursor, is susceptible to degradation under certain conditions. Forced degradation studies have shown that Droxidopa is sensitive to:
-
Acidic and alkaline hydrolysis: Significant degradation can occur in the presence of strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.15 N NaOH).[4][5]
-
Thermal stress: Elevated temperatures (e.g., 105°C) can lead to degradation.[4][5]
-
Oxidation: While some studies show resistance to oxidation, the catechol structure is generally prone to oxidation.[4][5][6]
Droxidopa is reported to be relatively stable under exposure to white light and UV light.[4][5] While specific stability data for this compound is not extensively published, it is expected to have very similar stability profile to the unlabeled Droxidopa due to their identical chemical structures. The ¹³C label itself does not typically alter the chemical stability of the molecule.
Q3: How should I prepare and store my this compound internal standard working solutions?
A3: To ensure the accuracy of your results, proper preparation and storage of your this compound internal standard (IS) working solutions are critical.
-
Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as methanol (B129727) or a dilute acidic solution (e.g., 0.1% formic acid in water). Store this stock solution at -20°C or -80°C in amber vials to protect from light.
-
Working Solutions: Prepare intermediate and working standard solutions by diluting the stock solution with the appropriate solvent, which is often the mobile phase or a compatible mixture. These solutions should be prepared fresh daily if possible. If stored, they should be kept at 2-8°C for short-term use (a few days) and protected from light. Long-term stability of working solutions should be evaluated as part of your method validation.
Q4: Can the ¹³C₆ label on the internal standard be lost during sample processing or analysis?
A4: Carbon-13 (¹³C) labels are considered highly stable and are not prone to exchange with other atoms under typical bioanalytical conditions.[7] Unlike deuterium (B1214612) (²H) labels, which can sometimes be lost through chemical exchange, ¹³C labels are covalently bonded within the carbon skeleton of the molecule and are not susceptible to this issue. Therefore, the loss of the ¹³C₆ label from this compound during sample processing or LC-MS/MS analysis is highly unlikely.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Droxidopa using this compound as an internal standard.
Issue 1: Poor or Inconsistent Recovery of Droxidopa and/or this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Ensure the ratio of precipitation solvent (e.g., acetonitrile (B52724), methanol) to plasma is sufficient (typically at least 3:1 v/v). Vortex the sample thoroughly after adding the solvent to ensure complete protein precipitation. Consider testing different precipitation solvents. |
| Suboptimal Solid-Phase Extraction (SPE) Method | Verify that the SPE cartridge type is appropriate for Droxidopa (e.g., cation exchange or reversed-phase). Optimize the pH of the sample load, wash, and elution steps. Ensure the sorbent is properly conditioned and not allowed to dry out before sample loading. |
| Analyte Adsorption | Droxidopa can be prone to adsorption to glass and plastic surfaces. Consider using low-adsorption tubes and pipette tips. The addition of a small amount of acid (e.g., formic acid) to the reconstitution solvent can help minimize adsorption. |
| Degradation during Sample Processing | Process samples on ice or at reduced temperatures to minimize potential enzymatic or chemical degradation. Minimize the time between sample collection, processing, and analysis. |
Issue 2: High Variability in this compound Internal Standard Response
| Possible Cause | Troubleshooting Step |
| Inconsistent IS Addition | Ensure the internal standard is added precisely and consistently to all samples, calibrators, and quality controls. Use a calibrated pipette and verify the volume. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the internal standard. Evaluate matrix effects by comparing the IS response in post-extraction spiked blank matrix to the response in a neat solution.[8] If significant matrix effects are observed, improve the sample cleanup procedure (e.g., switch from protein precipitation to SPE) or optimize the chromatography to separate the IS from interfering matrix components. |
| IS Degradation in Matrix | Evaluate the stability of this compound in the biological matrix under the processing and storage conditions of your experiment. |
| Carryover | If the IS response is higher in blank samples following high concentration samples, this may indicate carryover. Optimize the autosampler wash procedure and check for sources of contamination in the LC-MS/MS system. |
Issue 3: Chromatographic Problems (Peak Tailing, Splitting, or Shifting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with the Column | Droxidopa has a catechol group that can interact with active sites on the silica-based column. Use a column with end-capping or a hybrid particle technology. The addition of a small amount of acid (e.g., formic acid) to the mobile phase can help improve peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. Ensure the mobile phase pH is within the stable range for the column. |
| Injection Solvent Incompatibility | The injection solvent should be of similar or weaker elution strength than the initial mobile phase to avoid peak distortion. |
| Isotope Effect (for Deuterated Standards) | While less common with ¹³C-labeled standards, a slight difference in retention time between the analyte and a deuterated internal standard can occur. This is generally not an issue with ¹³C-labeled standards like this compound. |
Issue 4: Inaccurate Quantification or Non-Linear Calibration Curve
| Possible Cause | Troubleshooting Step |
| Isotopic Overlap/Crosstalk | This occurs when the isotopic signature of the unlabeled Droxidopa contributes to the signal of the this compound internal standard, especially at high analyte concentrations.[9] Verify this by injecting a high concentration of unlabeled Droxidopa and monitoring the this compound channel. If significant crosstalk is observed, select different precursor/product ion transitions for the analyte and IS to ensure specificity. |
| Incorrect IS Concentration | The concentration of the internal standard should be appropriate for the expected range of analyte concentrations in the samples. |
| Degradation of Calibrators or QCs | Prepare fresh calibration standards and quality control samples to rule out degradation as a source of inaccuracy. |
| Non-Linear Detector Response | The mass spectrometer detector may have a limited linear range. Ensure that the analyte concentrations in your samples fall within the validated linear range of the assay. |
Data Summary Tables
Table 1: Summary of Droxidopa Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Temperature | Duration | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl | - | Susceptible to degradation | [4][5] |
| Alkaline Hydrolysis | 0.15 N NaOH | - | Susceptible to degradation | [4][5] |
| Thermal Degradation | 105°C | 72 hours | Susceptible to degradation | [4][5] |
| Oxidation | 3% H₂O₂ | 1 hour at 80°C | Resistant | [4] |
| Photodegradation | White Light & UV Light | 72 hours | Resistant | [4] |
Note: Stability of this compound is expected to be comparable to unlabeled Droxidopa.
Table 2: Recommended Storage Conditions for Catecholamine-Containing Samples
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) | Additives for Enhanced Stability | Reference |
| Plasma | 2-8°C | -20°C or -80°C | Not typically required if processed promptly | [6][10] |
| Urine | 2-8°C, acidified to pH < 4 | -20°C or -80°C, acidified | Acid (e.g., HCl), EDTA, Sodium Metabisulfite | [11][12] |
| Processed Samples (in autosampler) | 2-8°C | - | Should be analyzed as soon as possible | General Best Practice |
Experimental Protocols
Protocol 1: Protein Precipitation for Droxidopa Analysis in Human Plasma
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte levels). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Droxidopa Analysis in Human Plasma
-
Sample Thawing and Pre-treatment: Thaw frozen plasma samples at room temperature. To 250 µL of plasma, add 25 µL of this compound internal standard working solution and 500 µL of water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute Droxidopa and this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol (or another suitable elution solvent).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic interference in Droxidopa-13C6 analysis
Welcome to the technical support center for the analysis of Droxidopa-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic interference and ensuring accurate quantification in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the isotopic signature of the analyte (Droxidopa) overlaps with the signal of its stable isotope-labeled internal standard (this compound) in mass spectrometry.[1] This can lead to inaccuracies in quantification. Specifically, the naturally occurring isotopes of Droxidopa (containing ¹³C, ¹⁵N, ¹⁸O) can contribute to the mass-to-charge ratio (m/z) signal of this compound, artificially inflating its measured response.
Q2: Why is minimizing isotopic interference crucial for bioanalytical method validation?
A2: Minimizing isotopic interference is critical for the accuracy, precision, and reliability of bioanalytical methods.[2] Regulatory bodies require that bioanalytical methods be validated to ensure that the results are accurate and reproducible. Significant isotopic interference can lead to a failure to meet these validation criteria, compromising the integrity of pharmacokinetic and other clinical study data.
Q3: What are the primary sources of isotopic interference in an LC-MS/MS analysis of Droxidopa?
A3: The primary sources include:
-
Natural Isotope Abundance: The natural abundance of heavier isotopes (primarily ¹³C) in the unlabeled Droxidopa molecule can produce a signal at the m/z of the this compound internal standard.
-
Isotopic Impurities in the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Droxidopa.
-
Metabolites: While Droxidopa is primarily excreted unchanged, its metabolism to norepinephrine (B1679862) could potentially introduce interfering compounds if their isotopic patterns overlap with the analyte or internal standard.[3][4][5]
Q4: How does the degree of ¹³C enrichment in the internal standard affect interference?
A4: A higher degree of ¹³C enrichment in the this compound internal standard increases the mass difference between the analyte and the internal standard, which generally reduces the potential for isotopic interference. Using an internal standard with six ¹³C atoms provides a +6 Da mass shift, which is typically sufficient to move the internal standard's signal away from the main isotopic cluster of the unlabeled analyte.
Troubleshooting Guide
Issue 1: The calibration curve is non-linear, particularly at the high concentration end.
-
Possible Cause: Significant "cross-talk" or isotopic contribution from a high concentration of Droxidopa to the this compound internal standard signal.
-
Troubleshooting Steps:
-
Assess the Contribution: Prepare a sample containing the highest concentration of unlabeled Droxidopa standard without the internal standard and monitor the m/z channel of this compound. The observed signal represents the level of interference.
-
Optimize Chromatography: Improve chromatographic separation to ensure that any potential interfering metabolites or matrix components are resolved from Droxidopa and its internal standard.[6]
-
Select a Different Product Ion: If using tandem mass spectrometry (MS/MS), evaluate different fragmentation pathways to find a product ion for this compound that has minimal interference from unlabeled Droxidopa.[7]
-
Mathematical Correction: Apply a mathematical correction algorithm to subtract the contribution of the unlabeled analyte from the internal standard's signal.[1][8]
-
Issue 2: Poor accuracy and precision in quality control (QC) samples.
-
Possible Cause: Inconsistent or uncorrected isotopic interference across the range of concentrations.
-
Troubleshooting Steps:
-
Verify Internal Standard Purity: Ensure the isotopic purity of the this compound internal standard is high and accurately characterized.
-
Re-evaluate Integration Parameters: Check the peak integration for both the analyte and the internal standard to ensure consistency and avoid including noise or interfering peaks.
-
Employ a Higher Resolution Mass Spectrometer: If available, using a high-resolution mass spectrometer can help to resolve the analyte signal from interfering isotopic peaks.
-
Experimental Protocols
Protocol 1: Evaluation of Isotopic Contribution
Objective: To quantify the percentage contribution of unlabeled Droxidopa to the this compound internal standard signal.
Methodology:
-
Prepare a Stock Solution of unlabeled Droxidopa at a high concentration (e.g., 1000 ng/mL).
-
Prepare a Working Solution of the this compound internal standard at the concentration used in the assay (e.g., 50 ng/mL).
-
Analyze Three Sample Types:
-
Sample A: Blank matrix (e.g., plasma).
-
Sample B: Blank matrix spiked with the this compound internal standard only.
-
Sample C: Blank matrix spiked with the high concentration of unlabeled Droxidopa only.
-
-
Acquire Data: Analyze the samples using the established LC-MS/MS method, monitoring the MRM transitions for both Droxidopa and this compound.
-
Calculate Contribution:
-
Measure the peak area of the this compound transition in Sample C (A_interference).
-
Measure the peak area of the this compound transition in Sample B (A_IS).
-
Calculate the percentage contribution: % Contribution = (A_interference / A_IS) * 100.
-
Protocol 2: Mathematical Correction for Isotopic Interference
Objective: To apply a mathematical correction to improve the accuracy of quantification.
Methodology:
-
Determine Correction Factors:
-
From the analysis in Protocol 1, calculate the response ratio of the interfering signal from unlabeled Droxidopa in the internal standard channel to the signal of unlabeled Droxidopa in its own channel. This will be your correction factor.
-
-
Apply Correction to Samples:
-
For each unknown sample, measure the peak area of both Droxidopa (A_analyte) and this compound (A_IS_measured).
-
Calculate the corrected internal standard area: A_IS_corrected = A_IS_measured - (A_analyte * Correction_Factor).
-
Use the A_IS_corrected value for the final concentration calculation.
-
Data Presentation
Table 1: Illustrative Isotopic Contribution Data
| Sample Concentration (Droxidopa) | Peak Area in Droxidopa Channel | Peak Area in this compound Channel (Interference) | % Contribution to IS Signal* |
| 1 ng/mL | 10,000 | 5 | 0.01% |
| 10 ng/mL | 100,000 | 50 | 0.10% |
| 100 ng/mL | 1,000,000 | 500 | 1.00% |
| 500 ng/mL | 5,000,000 | 2,500 | 5.00% |
*Assuming an internal standard peak area of 50,000.
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: The principle of isotopic interference in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Droxidopa - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Enhancing Droxidopa Detection with Droxidopa-13C6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Droxidopa-13C6 to enhance the sensitivity of low-level Droxidopa (B1670964) detection in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Droxidopa quantification?
Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] A SIL-IS is chemically identical to the analyte (Droxidopa), but has a different mass due to the incorporation of heavy isotopes.[3] This allows it to be distinguished by the mass spectrometer.
The key advantages of using this compound include:
-
Correction for Matrix Effects: Biological samples contain various components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4][5] This "matrix effect" can significantly impact the accuracy and precision of quantification.[4][5] Since this compound has the same physicochemical properties as Droxidopa, it experiences the same matrix effects.[3] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to more accurate and reliable results.
-
Compensation for Sample Preparation Variability: A SIL-IS can account for analyte loss at various stages of sample preparation, such as extraction, evaporation, and reconstitution.[6]
-
Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the analytical method compared to using structural analogues or no internal standard.[2]
Q2: What are the typical mass transitions for Droxidopa and this compound in an LC-MS/MS method?
For quantitative analysis using tandem mass spectrometry, multiple reaction monitoring (MRM) is typically employed. The precursor and product ions for both Droxidopa and its labeled internal standard need to be determined.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Droxidopa | 214.2 | 152.0 |
| This compound | 220.2 | 158.0 |
Note: The precursor ion for this compound is +6 Da higher than that of Droxidopa, assuming the six carbon atoms in the phenyl ring are replaced with 13C. The exact mass transitions should be optimized in your specific instrument.
Q3: What is a suitable starting concentration for my this compound internal standard working solution?
The concentration of the internal standard should be consistent across all samples (including calibration standards, quality controls, and unknown samples) and should be within the linear range of detection. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the analyte. For low-level detection of Droxidopa, a starting concentration of 50-100 ng/mL for the this compound working solution added to the sample is a reasonable starting point. This should be optimized during method development.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of low-level Droxidopa using this compound.
Issue 1: Poor Sensitivity or No Detectable Signal for Droxidopa
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Parameters | Infuse a standard solution of Droxidopa directly into the mass spectrometer to optimize cone voltage and collision energy for the specific MRM transition. |
| Inefficient Sample Extraction | Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[7] Ensure the pH of the extraction solvent is appropriate for Droxidopa's chemical properties. |
| Matrix Effects | Significant ion suppression can lead to a loss of signal.[4] While this compound compensates for this, severe suppression can still impact the limit of detection. Improve sample cleanup to remove interfering matrix components like phospholipids.[4][5] |
| Degradation of Droxidopa | Droxidopa can be susceptible to degradation under certain conditions.[8][9] Ensure samples are stored properly (e.g., at -80°C) and processed promptly. Prepare fresh stock solutions and working standards regularly. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the sample, internal standard, and any reagents. Automating liquid handling steps can improve precision. |
| Chromatographic Issues | Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration and poor precision.[10] Ensure the mobile phase composition is optimal and the analytical column is not degraded. |
| Carryover | Analyte from a high concentration sample may carry over to subsequent injections, affecting the accuracy of low-level samples.[11] Implement a robust needle wash protocol and inject blank samples after high-concentration standards or samples to check for carryover. |
| Internal Standard Addition Error | Ensure the internal standard is added to all samples at a consistent concentration. Any variability in the amount of internal standard added will directly translate to variability in the final calculated concentration. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Incorrect Calibration Curve | Ensure the calibration standards are prepared accurately and cover the expected concentration range of the unknown samples. Use a suitable regression model (e.g., linear, weighted 1/x²) for the calibration curve.[12] |
| Interference from Metabolites or Other Compounds | Check for any co-eluting peaks that may have the same mass transition as Droxidopa or this compound. Adjust the chromatography to separate the interfering peaks. |
| Purity of the Reference Standard and Internal Standard | Verify the purity of both the Droxidopa and this compound reference standards. Impurities can lead to inaccurate quantification. |
| Isotopic Contribution | If the this compound internal standard contains a small percentage of unlabeled Droxidopa, or if the Droxidopa standard has a natural abundance of heavy isotopes that contribute to the internal standard's signal, this can affect accuracy, especially at low concentrations. This should be assessed during method validation. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a simple and rapid method for sample cleanup.[12]
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) (or methanol (B129727) containing 3% formic acid) to precipitate the proteins.[12]
-
Vortex for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table provides a starting point for the LC-MS/MS method parameters. These should be optimized for your specific instrumentation and application.
| Parameter | Example Condition |
| LC Column | Acquity UPLC™ BEH Amide column (2.1mm×50mm, 1.7μm)[12] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A. A typical gradient might be: 0-0.5 min, 95% B; 0.5-2.0 min, 95-50% B; 2.0-2.5 min, 50% B; 2.5-2.6 min, 50-95% B; 2.6-3.5 min, 95% B. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Droxidopa: 214.2 -> 152.0; this compound: 220.2 -> 158.0 |
Visualizations
Caption: Workflow for Droxidopa quantification using this compound.
Caption: Metabolic pathway of Droxidopa to Norepinephrine.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. zefsci.com [zefsci.com]
- 11. scribd.com [scribd.com]
- 12. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Column selection and mobile phase optimization for Droxidopa-13C6
Welcome to the technical support center for the analysis of Droxidopa and its isotopically labeled internal standard, Droxidopa-13C6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for Droxidopa and this compound analysis?
A1: A reversed-phase C18 column is the most common and recommended starting point for the analysis of Droxidopa.[1][2] Several validated methods have successfully utilized C18 columns with varying dimensions and particle sizes. For standard HPLC, an Inertsil ODS C18 column (150mm x 4.6mm, 5µm) has been shown to be effective.[2] For UPLC applications, a Phenomenex C18 column (50mm x 3.0mm, 3µm) can provide faster analysis times.[3][4]
Q2: How does the mobile phase pH affect the retention and peak shape of Droxidopa?
A2: The pH of the mobile phase is a critical parameter for achieving optimal retention and peak shape for Droxidopa. As an amino acid, Droxidopa's ionization state is pH-dependent. Acidic pH is generally preferred to ensure the compound is in a single ionic form and to improve peak shape. Methods have been successfully developed using mobile phase pH values ranging from 2.0 to 5.1.[1][2] It is crucial to operate within the stable pH range of your selected column.
Q3: What are typical mobile phase compositions for Droxidopa analysis?
A3: Mobile phases for Droxidopa analysis typically consist of an aqueous buffer and an organic modifier. Common buffers include phosphate (B84403) buffer and triethylamine (B128534) buffer.[1][2][3] Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers.[1][2][3] The ratio of buffer to organic modifier will influence the retention time of Droxidopa and this compound.
Q4: Is this compound expected to have the same retention time as unlabeled Droxidopa?
A4: Yes, this compound is an isotopically labeled version of Droxidopa and is expected to have virtually identical chromatographic behavior under the same conditions. Therefore, it should have the same retention time as the unlabeled compound. This co-elution is essential for its use as an internal standard in mass spectrometry-based detection methods.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Droxidopa, it can exist in multiple ionic forms, leading to peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can cause peak tailing.
-
Solution: Wash the column with a strong solvent. If the problem persists, replace the column.
-
Issue 2: Inadequate Retention (Analyte Elutes Too Early)
Possible Causes & Solutions
-
High Organic Content in Mobile Phase: A high percentage of organic solvent (acetonitrile or methanol) will decrease retention on a reversed-phase column.
-
Solution: Decrease the percentage of the organic modifier in the mobile phase.
-
-
Incorrect Column Choice: The column may not have sufficient retentivity for Droxidopa.
-
Solution: Consider a C18 column with a higher carbon load or a different end-capping.
-
Issue 3: Poor Resolution Between Droxidopa and Impurities
Possible Causes & Solutions
-
Suboptimal Mobile Phase Composition: The mobile phase may not be selective enough to separate Droxidopa from its related substances.
-
Solution 1: Adjust the ratio of the aqueous buffer to the organic modifier.
-
Solution 2: Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
-
Solution 3: Modify the mobile phase pH to alter the selectivity.
-
-
Inadequate Column Efficiency: The column may not have enough theoretical plates to achieve the desired separation.
-
Solution: Use a column with a smaller particle size (e.g., 3µm or sub-2µm) or a longer column.
-
Experimental Protocols
Protocol 1: Column Selection
-
Initial Column: Begin with a C18 column (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Prepare a mobile phase of 0.1% triethylamine in water:acetonitrile (60:40 v/v), with the pH adjusted to 5.1 with orthophosphoric acid.[2]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[2]
-
Detection: Use a UV detector at 250 nm.[2]
-
Injection: Inject a standard solution of Droxidopa.
-
Evaluation: Assess the peak shape, retention time, and resolution from any known impurities. If the results are not satisfactory, proceed to the mobile phase optimization protocol or consider a different C18 column with alternative properties (e.g., different carbon load, end-capping, or particle size).
Protocol 2: Mobile Phase Optimization
-
Initial Conditions: Use the conditions from the column selection protocol.
-
pH Adjustment: Prepare mobile phases with varying pH values (e.g., 2.0, 3.0, 4.0). Ensure the chosen pH is compatible with the column chemistry. A phosphate buffer is a good choice for lower pH ranges.[1][6]
-
Organic Modifier Ratio: Systematically vary the percentage of the organic modifier (e.g., 30%, 40%, 50% acetonitrile).
-
Organic Modifier Type: If using acetonitrile does not provide adequate resolution, repeat the optimization steps with methanol.
-
Evaluation: For each condition, inject the Droxidopa standard and evaluate the chromatogram for retention time, peak shape, and resolution.
Data Presentation
Table 1: Summary of HPLC Methods for Droxidopa Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS 3V C18 (150x4.6mm, 5µm)[2] | Intersustain AQ C18 (250x4.6mm, 5µm)[1] | Phenomenex C18 (50x3.0mm, 3µm)[4] |
| Mobile Phase | 0.1% Triethylamine in water:Acetonitrile (60:40)[2] | Heptane 1-sulfonic acid and potassium dihydrogen orthophosphate buffer:Acetonitrile (gradient)[1] | Triethylamine buffer:Methanol (25:75)[3] |
| pH | 5.1[2] | 2.0[1] | 3.0[3] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1] | 1.0 mL/min[3] |
| Detection | UV at 250 nm[2] | UV at 220 nm[1] | UV at 235 nm[4] |
| Retention Time | ~3.3 min[2] | Not specified | ~0.35 min[4] |
Visualizations
Caption: Workflow for initial column selection for Droxidopa analysis.
Caption: Troubleshooting workflow for mobile phase optimization.
References
- 1. impactfactor.org [impactfactor.org]
- 2. ijpar.com [ijpar.com]
- 3. Method Development and Validation of Droxidopa by RP-UPLC - ProQuest [proquest.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Calibrator and quality control preparation for Droxidopa-13C6 assays
This technical support center provides troubleshooting guidance and frequently asked questions for the preparation of calibrators and quality controls in Droxidopa-13C6 assays. It is intended for researchers, scientists, and drug development professionals working with bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended concentration levels for calibration standards and quality controls (QCs) in a this compound assay?
A1: The concentration levels should be selected to cover the expected range of Droxidopa concentrations in the study samples.[1][2] A typical setup includes:
-
Calibration Curve Standards: A minimum of 6 to 8 non-zero concentration levels.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3]
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve.
-
Quality Controls (QCs):
Q2: What is the role of this compound in the assay?
A2: this compound is a stable isotope-labeled (SIL) internal standard (IS). It is chemically identical to the analyte (Droxidopa) but has a different mass due to the presence of six Carbon-13 isotopes. This allows it to be distinguished by the mass spectrometer. The SIL-IS is added at a known concentration to all samples (calibrators, QCs, and unknowns) to account for variability in sample preparation and instrument response.
Q3: What are the acceptance criteria for a calibration curve in a this compound bioanalytical method?
A3: According to regulatory guidelines, the acceptance criteria for a calibration curve are as follows:
-
At least 75% of the calibration standards must be within ±15% of their nominal concentration.[2]
-
For the LLOQ, the deviation should be within ±20%.[2]
-
The regression model should be appropriate for the concentration-response relationship, with a coefficient of determination (r²) typically ≥ 0.99.
Q4: What are the acceptance criteria for Quality Control samples?
A4: For a batch to be accepted, the QC results should meet the following criteria:
-
At least two-thirds (67%) of all QCs should be within ±15% of their nominal concentrations.[2]
-
At least 50% of the QCs at each concentration level must be within ±15% of their nominal values.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in QC Replicates | Inconsistent pipetting; Improper mixing of stock or working solutions; Instability of Droxidopa in the matrix.[4] | Verify pipette calibration and technique; Ensure thorough vortexing of all solutions; Investigate analyte stability under storage and processing conditions (freeze-thaw, bench-top).[2] |
| Poor Peak Shape for Droxidopa or IS | Suboptimal chromatographic conditions; Column degradation; Interference from matrix components.[5][6] | Optimize mobile phase composition and gradient; Use a guard column or replace the analytical column; Improve sample cleanup to remove interfering substances.[7][8] |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous matrix components (e.g., phospholipids) affecting ionization.[5][6][9] | Modify the chromatographic method to separate Droxidopa from interfering peaks; Use a more effective sample preparation technique (e.g., solid-phase extraction instead of protein precipitation).[7][8] |
| Calibrator/QC Inaccuracy at Low Concentrations | Contamination of blank matrix; Carryover from previous injections; Inappropriate weighting of the regression model. | Screen multiple lots of blank matrix for cleanliness; Inject a blank sample after the highest calibrator to check for carryover; Use a weighted linear regression (e.g., 1/x or 1/x²) to improve accuracy at the low end of the curve. |
| Internal Standard (this compound) Signal is Low or Variable | Degradation of the IS stock solution; Errors in adding the IS to samples; Ion suppression specifically affecting the IS. | Prepare fresh IS stock and working solutions; Verify the precision of the IS addition step; Evaluate matrix effects on the IS by comparing its response in neat solution versus post-extraction spiked matrix.[6] |
Experimental Protocols
Protocol 1: Preparation of Droxidopa and this compound Stock Solutions
-
Objective: To prepare concentrated stock solutions of the analytical standard (Droxidopa) and the internal standard (this compound).
-
Materials:
-
Droxidopa reference standard
-
This compound reference standard
-
HPLC-grade methanol (B129727)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
-
Procedure:
-
Accurately weigh approximately 10 mg of Droxidopa reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and vortex to dissolve.
-
Bring the solution to volume with methanol and mix thoroughly. This is the Droxidopa Stock Solution (1 mg/mL) .
-
Repeat steps 1-4 for the this compound reference standard to prepare the This compound Stock Solution (1 mg/mL) .
-
Store stock solutions at -20°C or as recommended by the supplier.
-
Protocol 2: Preparation of Calibration Standards and Quality Controls
-
Objective: To prepare working solutions and spike them into a biological matrix (e.g., plasma) to create calibration standards and quality controls.
-
Materials:
-
Droxidopa Stock Solution (from Protocol 1)
-
Control biological matrix (e.g., human plasma with K2EDTA)
-
Calibrated pipettes
-
Polypropylene (B1209903) tubes
-
-
Procedure:
-
Prepare Working Solutions: Perform serial dilutions of the Droxidopa Stock Solution with an appropriate solvent (e.g., 50:50 methanol:water) to create a series of working solutions for calibrators and QCs.
-
Spiking:
-
For each calibrator or QC level, aliquot a known volume of control matrix into a polypropylene tube.
-
Add a small volume (typically 5-10% of the matrix volume) of the corresponding working solution to the matrix.
-
Vortex gently to mix.
-
-
Example Dilution Scheme:
Level Target Concentration (ng/mL) Working Solution Conc. (ng/mL) Spike Volume (µL) Matrix Volume (µL) LLOQ 1 20 5 95 Low QC 3 60 5 95 Cal 2 10 200 5 95 Mid QC 50 1000 5 95 Cal 5 100 2000 5 95 High QC 800 16000 5 95 | ULOQ | 1000 | 20000 | 5 | 95 |
-
Aliquoting and Storage: Aliquot the prepared calibrators and QCs into labeled cryovials for single use and store at -80°C.
-
Visualizations
References
- 1. bioanalysisforum.jp [bioanalysisforum.jp]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
Validating Analytical Methods for Droxidopa: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Droxidopa in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of analytical methods for Droxidopa, with a focus on the validation of a method using a stable isotope-labeled internal standard, Droxidopa-¹³C₆.
The use of a stable isotope-labeled (SIL) internal standard, such as Droxidopa-¹³C₆, is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Due to their near-identical physicochemical properties to the analyte, SIL internal standards co-elute and experience similar ionization effects, effectively compensating for matrix effects and variability in sample preparation and instrument response. This leads to enhanced accuracy and precision of the analytical method.
Comparison of Analytical Methods
While various methods have been developed for the quantification of Droxidopa, the choice of internal standard significantly impacts method performance. The following table summarizes the performance of different analytical methods with various internal standards.
| Parameter | Method with Droxidopa-¹³C₆ (or similar SIL IS) | Method with Other Internal Standards (e.g., Levodopa, Benserazide) | Method without Internal Standard |
| Internal Standard Type | Stable Isotope-Labeled | Structural Analog | Not Applicable |
| Compensation for Matrix Effects | Excellent | Moderate to Good | Poor |
| Precision (%RSD) | Typically <5% | <15% | Variable, often >15% |
| Accuracy (%Bias) | Typically within ±5% | Within ±15% | Variable, often outside ±20% |
| Selectivity | High | High | Prone to interference |
| Robustness | High | Moderate | Low |
Experimental Protocols
Method Using Droxidopa-¹³C₆ Internal Standard (LC-MS/MS)
This protocol is a representative example for the quantitative analysis of Droxidopa in human plasma using Droxidopa-¹³C₆ as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of Droxidopa-¹³C₆ internal standard working solution.
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Droxidopa: Precursor ion > Product ion
-
Droxidopa-¹³C₆: Precursor ion > Product ion
-
3. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable precision and accuracy |
| Precision (Intra- and Inter-day) | %RSD ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | %Bias within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Investigated and within acceptable limits |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within acceptable limits |
Droxidopa Signaling Pathway
Droxidopa is a prodrug that is converted to norepinephrine, which then acts on adrenergic receptors to elicit its pharmacological effects.
Caption: Metabolic conversion of Droxidopa to Norepinephrine and its mechanism of action.
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method.
Caption: A generalized workflow for bioanalytical method validation.
A Comparative Guide to the Bioanalysis of Droxidopa: Evaluating Stable Isotope-Labeled vs. Traditional Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Droxidopa (B1670964) in human plasma, with a focus on the cross-validation aspects when employing a stable isotope-labeled internal standard, Droxidopa-¹³C₆, versus traditional non-labeled internal standards such as Levodopa and Benserazide. The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to compensate for variability in sample preparation and matrix effects, ultimately leading to more accurate and precise results.
Performance Comparison of Droxidopa Assays
The following tables summarize the key validation parameters for three distinct LC-MS/MS methods for Droxidopa quantification. Method A utilizes a stable isotope-labeled internal standard ([¹³C₇]-Droxidopa), serving as a surrogate for Droxidopa-¹³C₆, while Methods B and C employ the non-labeled internal standards Levodopa and Benserazide, respectively.
Table 1: Assay Characteristics and Linearity
| Parameter | Method A | Method B | Method C |
| Internal Standard | [¹³C₇]-Droxidopa | Levodopa | Benserazide |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5.009 ng/mL[1] | 5.00 ng/mL[2] |
| Upper Limit of Quantification (ULOQ) | Not Specified | 3020.500 ng/mL[1] | 4000 ng/mL[2] |
| Linear Range | Not Specified | 5.009 - 3020.500 ng/mL[1] | 5.00 - 4000 ng/mL[2] |
| Regression Model | Not Specified | Weighted (1/x²) linear regression | Weighted (1/x²) linear regression[2] |
Table 2: Precision and Accuracy
| Parameter | Method A | Method B | Method C |
| Intra-assay Precision (%CV) | Not Specified | ≤ 2.82% (at LLOQ)[1] | < 10.2%[2] |
| Inter-assay Precision (%CV) | Not Specified | Not Specified | < 10.2%[2] |
| Intra-assay Accuracy (%Bias) | Not Specified | 96.32% (at LLOQ)[1] | 0.1% to 2.1%[2] |
| Inter-assay Accuracy (%Bias) | Not Specified | Not Specified | 0.1% to 2.1%[2] |
Table 3: Recovery and Matrix Effect
| Parameter | Method A | Method B | Method C |
| Extraction Recovery | Not Specified | Not Specified | Within acceptance criteria |
| Matrix Effect | Not Specified | No significant matrix effect observed[1] | Within acceptance criteria |
| IS Normalized Matrix Factor Precision (%CV) | Not Specified | 2.51% - 2.74%[1] | Not Specified |
Experimental Protocols
Method A: Droxidopa Assay using [¹³C₇]-Droxidopa Internal Standard
-
Sample Preparation: Droxidopa and the internal standard, [¹³C₇]-Droxidopa, were extracted from human plasma.
-
Chromatography: The extracts were injected into an API 4000 LC-MS/MS system. Chromatographic separation was achieved using a Primesep 200 column with a water/acetonitrile/formate (B1220265) mobile phase.
-
Mass Spectrometry: Tandem mass spectrometry with a TurboIonSpray ionization source was used for detection in the positive ion mode. The multiple reaction monitoring (MRM) transitions were m/z 214.0 → 152.1 for Droxidopa and m/z 221.0 for the parent ion of [¹³C₇]-Droxidopa (product ion not specified).
Method B: Droxidopa Assay using Levodopa Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) was employed for sample preparation.[1]
-
Chromatography: A Hypurity advance column (4.6x50mm, 5µm) was used with a mobile phase of 0.1% formic acid and methanol (B129727) (80:20, v/v).[1]
-
Mass Spectrometry: Detection was performed using a mass spectrometer in positive ion mode with electrospray ionization. The MRM transitions were m/z 214.300 → 152.100 for Droxidopa and m/z 198.200 → 152.100 for Levodopa.[1]
Method C: Droxidopa Assay using Benserazide Internal Standard
-
Sample Preparation: A simple protein precipitation method using methanol containing 3% formic acid was used.[2]
-
Chromatography: An Acquity UPLC™ BEH Amide column (2.1mm×50mm, 1.7µm) was used with a gradient elution of acetonitrile, ammonium (B1175870) formate buffer, and formic acid.[2]
-
Mass Spectrometry: Detection was carried out using positive-ion electrospray tandem mass spectrometry via multiple reaction monitoring (MRM). The precursor-to-product ion transitions were m/z 214.2 → m/z 152.0 for Droxidopa and m/z 258.1 → m/z 139.1 for Benserazide.[2]
Visualizing the Workflow and Pathway
To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of Droxidopa.
Caption: Experimental workflow for Droxidopa bioanalysis.
Caption: Metabolic conversion of Droxidopa to Norepinephrine.
References
Comparative pharmacokinetic study of Droxidopa formulations using Droxidopa-13C6
A Comparative Pharmacokinetic Guide to Droxidopa Formulations: Impact of Administration Conditions and Bioanalysis Utilizing Droxidopa-¹³C₆
This guide provides a detailed comparison of the pharmacokinetic profiles of an immediate-release capsule formulation of Droxidopa under fed and fasted conditions. The data presented is supported by a robust bioanalytical methodology employing a stable isotope-labeled internal standard, Droxidopa-¹³C₆, ensuring high precision and accuracy in the quantification of Droxidopa in human plasma. This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology.
Introduction to Droxidopa
Droxidopa is an orally administered synthetic amino acid analogue that acts as a prodrug to the neurotransmitter norepinephrine (B1679862).[1][2] It is converted to norepinephrine by the enzyme DOPA decarboxylase, which is widely distributed throughout the body.[3] By increasing norepinephrine levels, Droxidopa helps to manage symptoms of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[4] The approved formulation for Droxidopa is an immediate-release capsule available in 100 mg, 200 mg, and 300 mg strengths.[5]
Comparative Pharmacokinetic Data
The bioavailability and absorption rate of Droxidopa can be significantly influenced by the presence of food. A study comparing the pharmacokinetics of a single 300 mg oral dose of Droxidopa in healthy elderly subjects under fed (high-fat, high-calorie meal) and fasted states revealed notable differences in key pharmacokinetic parameters.[1][6]
Table 1: Comparative Pharmacokinetic Parameters of a Single 300 mg Droxidopa Dose
| Parameter | Fed State (n=24) | Fasted State (n=24) |
| Cmax (ng/mL) | 2057 | 3160 |
| Tmax (hr) | 4.00 | 2.00 |
| AUC₀₋inf (h*ng/mL) | 10,927 | 13,857 |
| t½ (hr) | 2.58 | 2.68 |
Data sourced from a study in healthy elderly subjects.[1][6]
As the data indicates, administration of Droxidopa with a high-fat meal leads to a decrease in the maximum plasma concentration (Cmax) and the total drug exposure (AUC), along with a delay in the time to reach maximum concentration (Tmax).[1][6] The elimination half-life (t½), however, remains largely unaffected.[1][6] These findings underscore the importance of consistent administration of Droxidopa with respect to meals to ensure predictable therapeutic effects.
Signaling and Metabolic Pathway of Droxidopa
Droxidopa exerts its pharmacological effect by being converted into norepinephrine. This metabolic conversion is a critical step in its mechanism of action. The primary metabolic pathway is illustrated below.
Caption: Metabolic pathway of Droxidopa to its active metabolite, Norepinephrine, and a major inactive metabolite.
Experimental Protocols
Bioanalytical Method for Droxidopa Quantification in Human Plasma
The following protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Droxidopa in human plasma, incorporating a stable isotope-labeled internal standard.
Objective: To accurately quantify Droxidopa concentrations in human plasma samples for pharmacokinetic studies.
Internal Standard: Droxidopa-¹³C₆ (or a close variant like [¹³C₇]-Droxidopa as used in a key study[1]).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a TurboIonSpray ionization source
Procedure:
-
Sample Preparation:
-
Human plasma samples are collected in tubes containing EDTA as a stabilizer.
-
A known concentration of the internal standard (Droxidopa-¹³C₆) is spiked into each plasma sample, quality control sample, and calibration standard.
-
Droxidopa and the internal standard are extracted from the plasma matrix using a solid-phase extraction (SPE) technique.
-
-
Chromatographic Separation:
-
The extracted samples are injected into the HPLC system.
-
Separation is achieved on a suitable analytical column (e.g., Primesep 200) using a specific mobile phase composition (e.g., a gradient of water, acetonitrile, and formate).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the MS/MS detector.
-
The instrument is operated in the positive ion mode using tandem mass spectrometry monitoring to detect specific parent and product ions for both Droxidopa and Droxidopa-¹³C₆.
-
The concentration of Droxidopa in the samples is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it against a calibration curve.
-
Pharmacokinetic Study Workflow
The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of a Droxidopa formulation.
Caption: Experimental workflow for a comparative pharmacokinetic study of Droxidopa.
Conclusion
The pharmacokinetic profile of immediate-release Droxidopa is significantly altered by food intake, leading to reduced and delayed absorption. The use of a stable isotope-labeled internal standard, such as Droxidopa-¹³C₆, in conjunction with LC-MS/MS, provides a highly reliable method for quantifying Droxidopa in biological matrices. This enables precise characterization of its pharmacokinetic properties under various conditions, which is crucial for optimizing its clinical use and for the development of future formulations. Researchers should consider the impact of food on Droxidopa's pharmacokinetics when designing clinical trials and interpreting study results.
References
- 1. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orpdl.org [orpdl.org]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Droxidopa Metabolism: A Comparative Analysis in Diverse Patient Populations Utilizing Droxidopa-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Droxidopa metabolism, with a focus on the utility of the stable isotope-labeled analog, Droxidopa-13C6, in discerning metabolic pathways across different patient populations. While direct comparative clinical data on this compound metabolism in various patient groups is not publicly available, this document synthesizes existing pharmacokinetic data of Droxidopa and explores the potential metabolic variations in key patient populations suffering from neurogenic orthostatic hypotension (nOH).
Introduction to Droxidopa and the Role of this compound
Droxidopa is an orally administered synthetic amino acid analogue that acts as a prodrug to the neurotransmitter norepinephrine (B1679862).[1][2][3] It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][3] Droxidopa is indicated for the treatment of symptomatic nOH caused by primary autonomic failure (Parkinson's disease [PD], multiple system atrophy [MSA], and pure autonomic failure [PAF]), dopamine (B1211576) beta-hydroxylase deficiency, and non-diabetic autonomic neuropathy.[4]
The use of stable isotope-labeled compounds like this compound is a powerful technique in clinical pharmacology to trace the metabolic fate of a drug in vivo. By replacing six of the carbon atoms in the Droxidopa molecule with their heavier, non-radioactive isotope ¹³C, researchers can distinguish the administered drug and its metabolites from their endogenous counterparts using mass spectrometry. This allows for precise pharmacokinetic and metabolic studies.
Comparative Pharmacokinetics of Droxidopa
While specific data for this compound is not available in comparative studies, the pharmacokinetic parameters of unlabeled Droxidopa have been studied in various populations. These data provide a foundation for understanding potential differences in its metabolism.
Data Presentation: Pharmacokinetic Parameters of Droxidopa
The following tables summarize the pharmacokinetic parameters of Droxidopa in healthy elderly subjects and in patients with nOH, including those with Parkinson's disease, Multiple System Atrophy, and Pure Autonomic Failure.
Table 1: Pharmacokinetic Parameters of a Single Oral Dose of Droxidopa in Healthy Elderly Subjects [3][5]
| Parameter | Fasted State (300 mg) | Fed State (300 mg, high-fat meal) |
| Tmax (median, h) | 2.00 | 4.00 |
| Cmax (mean, ng/mL) | 3160 | 2057 |
| AUC (mean, h*ng/mL) | 13,857 | 10,927 |
| t½ (mean, h) | 2.68 | 2.58 |
Table 2: Pharmacokinetic Parameters of a Single Oral Dose of Droxidopa (400 mg) in Patients with Primary Chronic Autonomic Failure [6]
| Parameter | Pure Autonomic Failure (PAF) (n=4) | Multiple System Atrophy (MSA) (n=5) |
| Tmax (approx., h) | 3 | 3 |
| Cmax (mean, µg/mL) | ~1.9 | ~1.9 |
| t½ (mean, h) | 2-3 | 2-3 |
| Plasma Norepinephrine (NE) Levels | Up to 10-fold lower than MSA group | Persistently elevated even at 48 hours |
Note: The data in Table 2 is derived from a study with a small sample size. Cmax was reported as a combined average.
Potential Metabolic Differences in Patient Populations
The metabolism of Droxidopa is primarily dependent on two enzymes: Aromatic L-amino acid decarboxylase (AADC) for its conversion to norepinephrine, and Catechol-O-methyltransferase (COMT) for its conversion to the major metabolite, 3-O-methyl-DOPS.[1][3] The underlying pathophysiology of neurodegenerative diseases like Parkinson's disease and MSA could influence the activity of these enzymes, leading to altered Droxidopa metabolism.
-
Parkinson's Disease (PD): PD is characterized by the loss of dopaminergic neurons in the substantia nigra. While AADC is crucial for dopamine synthesis from L-DOPA, studies have shown that AADC levels can be elevated in the cerebrospinal fluid and plasma of PD patients, and this elevation is associated with the severity of motor symptoms.[7] This could theoretically lead to a more rapid conversion of Droxidopa to norepinephrine. Furthermore, genetic variations in the COMT gene have been associated with the risk and pharmacotherapy of PD, which could also impact the metabolism of Droxidopa.[8][9]
-
Multiple System Atrophy (MSA): MSA is a synucleinopathy characterized by autonomic failure, parkinsonism, and cerebellar ataxia.[10] In contrast to PD where the primary lesion is in the dopaminergic neurons, MSA involves more widespread neurodegeneration, including preganglionic autonomic neurons.[11] While specific data on AADC and COMT activity in MSA patients in relation to Droxidopa metabolism is scarce, the different sites of neurodegeneration compared to PD could lead to distinct metabolic profiles. For instance, some studies suggest that the norepinephrine response to Droxidopa may differ between MSA and PAF patients, with a more persistent elevation in MSA, possibly due to residual release from sympathetic nerves.[6]
-
Pure Autonomic Failure (PAF): PAF is a neurodegenerative disorder affecting the peripheral autonomic nervous system, with a loss of postganglionic sympathetic neurons.[12] This peripheral denervation could lead to a reduced capacity for neuronal uptake and conversion of Droxidopa to norepinephrine within sympathetic nerve terminals. The lower plasma norepinephrine levels observed in PAF patients compared to MSA patients after Droxidopa administration support this hypothesis.[6]
Experimental Protocols
A stable isotope tracer study using this compound would provide definitive insights into its comparative metabolism. The following outlines a general experimental protocol for such a study.
Protocol: Pharmacokinetic and Metabolic Analysis of this compound in Human Plasma
1. Subject Recruitment and Dosing:
-
Recruit subjects from different patient populations (e.g., nOH with PD, nOH with MSA, nOH with PAF) and a healthy control group.
-
After an overnight fast, administer a single oral dose of this compound.
2. Sample Collection:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of Droxidopa or a structurally similar compound).
-
Precipitate proteins by adding a solution of methanol (B129727) containing formic acid.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
4. LC-MS/MS Analysis:
-
Utilize a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of this compound and its labeled metabolites (e.g., Norepinephrine-13C6, 3-O-methyl-DOPS-13C6).
-
Chromatographic Separation: Employ a suitable column (e.g., Acquity UPLC™ BEH Amide column) with a gradient elution using a mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive-ion electrospray ionization mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its metabolites.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ for this compound and its metabolites for each patient group using non-compartmental analysis.
-
Statistically compare the pharmacokinetic parameters between the different patient populations.
Mandatory Visualizations
Droxidopa Metabolic Pathway
Caption: Metabolic conversion of Droxidopa.
Experimental Workflow for this compound Pharmacokinetic Study
Caption: Workflow for a this compound study.
Conclusion
While direct comparative data on the metabolism of this compound in different patient populations is currently lacking, the existing pharmacokinetic data for unlabeled Droxidopa, combined with an understanding of the underlying pathophysiology of neurodegenerative diseases, suggests that metabolic differences are plausible. Patients with PD, MSA, and PAF may exhibit distinct profiles in the conversion of Droxidopa to norepinephrine and its subsequent metabolism due to variations in the activity and distribution of key enzymes like AADC and COMT. Future studies employing stable isotope tracers such as this compound are crucial to definitively characterize these differences. Such studies will not only enhance our understanding of Droxidopa's mechanism of action in these complex patient populations but also pave the way for more personalized therapeutic strategies.
References
- 1. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orpdl.org [orpdl.org]
- 5. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medrxiv.org [medrxiv.org]
- 8. Roles of functional catechol-O-methyltransferase genotypes in Chinese patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COMT gene and risk for Parkinson's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple System Atrophy | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 11. The Pharmacology of Autonomic Failure: From Hypotension to Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Inter-laboratory comparison of Droxidopa quantification using Droxidopa-13C6
This guide provides a comparative overview of various validated bioanalytical methods for the quantification of Droxidopa (B1670964) in human plasma. The methodologies presented are based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for bioanalysis. While direct inter-laboratory comparison studies with Droxidopa-13C6 are not publicly available, this document synthesizes data from several independent validation studies to offer researchers a comprehensive reference for establishing and evaluating their own assays.
Metabolic Pathway of Droxidopa
Droxidopa is a synthetic amino acid analogue that acts as a prodrug.[1] It is converted to norepinephrine (B1679862) (noradrenaline) by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa decarboxylase (DDC).[2][3] This conversion is the primary mechanism by which Droxidopa exerts its therapeutic effect in treating neurogenic orthostatic hypotension.[3] Droxidopa can also be metabolized by catechol-O-methyltransferase (COMT) to 3-O-methyldihydroxyphenylserine (3-OM-DOPS), which is its major metabolite.[2][4]
Figure 1: Metabolic pathway of Droxidopa.
Comparative Analysis of Quantitative Methods
The following tables summarize the key performance characteristics of two distinct UPLC-MS/MS methods for Droxidopa quantification in human plasma. These methods, while developed in different laboratories, provide a benchmark for the expected performance of such assays.
Table 1: Summary of LC-MS/MS Method Performance
| Parameter | Method 1[5] | Method 2[6] |
| Internal Standard (IS) | Benserazide | Levodopa |
| Linearity Range (ng/mL) | 5.00 - 4000 | 5.009 - 3020.500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.00 | 5.009 |
| Intra-assay Precision (%CV) | < 10.2 | 2.82 (at LLOQ) |
| Inter-assay Precision (%CV) | < 10.2 | Not Reported |
| Accuracy (% Bias) | 0.1 to 2.1 | 96.32 (at LLOQ) |
Table 2: Quality Control (QC) Sample Performance
| QC Level (ng/mL) | Method 1: Precision (%CV)[5] | Method 1: Accuracy (% Bias)[5] | Method 2: Precision (%CV)[6] | Method 2: Accuracy (% Bias)[6] |
| Low | 8.8 | 1.5 | 2.74 | Not Reported |
| Medium | 7.5 | 0.8 | Not Reported | Not Reported |
| High | 6.4 | -0.3 | 2.51 | Not Reported |
Experimental Protocols
The successful quantification of Droxidopa relies on robust and well-defined experimental procedures. Below are the detailed methodologies for the two compared assays.
-
Sample Preparation: A simple protein precipitation method was employed. To 100 µL of plasma, 20 µL of internal standard solution (Benserazide) and 300 µL of methanol (B129727) containing 3% formic acid were added. The mixture was vortexed and then centrifuged. The supernatant was then injected into the UPLC-MS/MS system.
-
Chromatography:
-
Column: Acquity UPLC™ BEH Amide column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using acetonitrile, ammonium (B1175870) formate (B1220265) buffer, and formic acid.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
Ionization: Positive-ion electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Droxidopa: m/z 214.2 → 152.0
-
Benserazide (IS): m/z 258.1 → 139.1
-
-
-
Sample Preparation: Solid-phase extraction (SPE) was used for sample clean-up. 100 µL of human plasma was processed.
-
Chromatography:
-
Column: Hypurity advance, 4.6 mm × 50 mm, 5 µm (Thermo Scientific).
-
Mobile Phase: 0.1% formic acid and methanol (80:20, v/v).
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
Ionization: Positive ion mode.
-
Detection: Not explicitly stated, but typically MRM for quantitative bioanalysis.
-
MRM Transitions: Not specified in the abstract.
-
Experimental Workflow for Droxidopa Quantification
The general workflow for the quantification of Droxidopa in a research or clinical laboratory setting involves several key stages, from sample collection to data analysis. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
Figure 2: General experimental workflow for Droxidopa quantification.
References
- 1. Droxidopa - Wikipedia [en.wikipedia.org]
- 2. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 4. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
The Gold Standard in Droxidopa Bioanalysis: A Comparative Guide to Assays Utilizing Droxidopa-13C6
For researchers, scientists, and drug development professionals, the accurate quantification of Droxidopa (B1670964) in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. This guide provides an objective comparison of bioanalytical methods for Droxidopa, with a focus on the superior performance of assays employing a stable isotope-labeled internal standard, Droxidopa-13C6. The use of such an internal standard is widely considered the "gold standard" in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). [1][2]
Droxidopa, a synthetic amino acid precursor, is converted to norepinephrine (B1679862) in the body, making it a critical therapy for neurogenic orthostatic hypotension.[3] Its accurate measurement is therefore essential for understanding its therapeutic effect and safety profile. While various analytical methods exist, including High-Performance Liquid Chromatography (HPLC) with UV detection, LC-MS/MS methods offer superior sensitivity and specificity, particularly when paired with a stable isotope-labeled internal standard.
Performance Comparison: The Advantage of this compound
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thereby accurately compensating for any experimental variability. A stable isotope-labeled internal standard like this compound is chemically identical to Droxidopa, differing only in mass. This ensures the most accurate and precise quantification compared to other internal standards that are merely structurally similar.
Below is a comparison of performance characteristics from published Droxidopa assays. While specific data for a this compound assay was not publicly available, data from an assay using a closely related stable isotope, [13C7]-Droxidopa, is used for representative purposes.[4] This is compared against other validated LC-MS/MS and HPLC methods that use different internal standards or quantification techniques.
Linearity Comparison
Linearity demonstrates the concentration range over which the assay is accurate. A wider range allows for the analysis of diverse sample concentrations without requiring dilution.
| Method Type | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | [13C7]-Droxidopa (Stable Isotope) | Not explicitly stated, but used for pharmacokinetic studies requiring a wide range. | Not explicitly stated | [4] |
| LC-MS/MS | Levodopa | 5.009 – 3020.500 | >0.99 | [3][5] |
| LC-MS/MS | Benserazide | 5.00 – 4000 | >0.99 | [6] |
| UPLC-UV | None specified | 100,000 – 300,000 | 0.999 | [7] |
| HPLC-UV | None specified | 50,000 – 150,000 | 0.999 | [2] |
Note: UPLC-UV and HPLC-UV concentrations were originally in µg/mL and have been converted to ng/mL for comparison.
Recovery Comparison
Recovery experiments measure the efficiency of the extraction process. Consistent and high recovery is crucial for reliable results.
| Method Type | Internal Standard | Mean Recovery (%) | Reference |
| LC-MS/MS | [13C7]-Droxidopa (Stable Isotope) | Not explicitly stated, but stable isotopes inherently correct for recovery variability. | [4] |
| LC-MS/MS | Benserazide | 85.2 - 91.5 | [6] |
| UPLC-UV | None specified | 100.17 - 100.63 | [7] |
| HPLC-UV | None specified | 99.10 - 101.01 | [2] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of Droxidopa's mechanism and the analytical process, the following diagrams illustrate the key pathways and workflows.
Caption: Metabolic conversion of Droxidopa to the active neurotransmitter Norepinephrine.
Caption: General workflow for the bioanalysis of Droxidopa using LC-MS/MS.
Experimental Protocols
Below are generalized protocols for linearity and recovery experiments based on published methodologies and regulatory guidelines.
Linearity Experiment Protocol
-
Preparation of Stock Solutions: Prepare a primary stock solution of Droxidopa and this compound in a suitable solvent (e.g., methanol).
-
Preparation of Calibration Standards: Serially dilute the Droxidopa stock solution with a blank biological matrix (e.g., human plasma) to prepare a minimum of six to eight non-zero calibration standards that span the expected clinical concentration range.
-
Internal Standard Spiking: Spike a consistent, known concentration of the this compound internal standard solution into each calibration standard and quality control (QC) sample.
-
Sample Extraction: Process all samples using a validated extraction method, such as protein precipitation or solid-phase extraction.[5][6]
-
LC-MS/MS Analysis: Analyze the extracted samples. Monitor the specific precursor-to-product ion transitions for Droxidopa (e.g., m/z 214.0 → 152.1) and this compound.[4]
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression (typically with a 1/x² weighting) to determine the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
Recovery Experiment Protocol
-
Prepare Three Sample Sets:
-
Set A (Analyte in Extracted Matrix): Spike a known amount of Droxidopa into a pre-extracted blank biological matrix.
-
Set B (Analyte in Unextracted Matrix): Spike the same amount of Droxidopa into the biological matrix before the extraction process.
-
Set C (Neat Solution): Prepare a solution with the same final concentration of Droxidopa in the reconstitution solvent.
-
-
Spike Internal Standard: Add this compound to all samples in Set B before extraction and to all samples in Sets A and C after extraction/preparation.
-
Extraction: Perform the extraction procedure for Set B.
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculate Recovery: The recovery is calculated as: % Recovery = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
The use of a stable isotope-labeled internal standard is designed to normalize for variations in recovery. The recovery of the analyte should still be precise and consistent across concentration levels.
Conclusion
For the bioanalysis of Droxidopa, an LC-MS/MS method utilizing this compound as an internal standard represents the most robust and reliable approach. This method offers superior precision and accuracy by effectively correcting for matrix effects and variability in sample processing. While other methods, including HPLC-UV and LC-MS/MS with non-isotopic internal standards, have been validated, the use of a stable isotope-labeled internal standard provides the highest level of confidence in the generated data, which is critical for regulatory submissions and clinical decision-making.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Droxidopa Bioanalysis Method Validation Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation for Droxidopa (B1670964), adhering to the International Council for Harmonisation (ICH) M10 guidelines. The validation of these methods is crucial for ensuring the quality and reliability of data in pharmacokinetic, toxicokinetic, and clinical studies.[1][2][3] This document presents experimental data from published liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods, offering a comparative overview for researchers in the field.
Introduction to Droxidopa and Bioanalytical Method Validation
Droxidopa is an orally administered synthetic amino acid precursor that is converted to norepinephrine (B1679862) in the body. It is used for the treatment of neurogenic orthostatic hypotension. Accurate and reliable quantification of Droxidopa in biological matrices is essential for drug development and regulatory submissions.[4] The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, ensuring data quality and consistency.[1][5] This guide will delve into the key validation parameters and compare different analytical approaches for Droxidopa.
Comparative Analysis of Bioanalytical Methods
The most common methods for the bioanalysis of Droxidopa are LC-MS/MS and HPLC with UV detection. LC-MS/MS is generally favored for its high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of the drug are expected in biological matrices.[4][6] HPLC-UV methods, while potentially less sensitive, can be a robust and cost-effective alternative for the analysis of bulk drug substances or formulations.[7][8]
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Droxidopa in Human Plasma
| Validation Parameter | Method 1 (UPLC-MS/MS)[6] | Method 2 (LC-MS/MS)[4] |
| Linearity Range | 5.00 - 4000 ng/mL | 5.009 - 3020.500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | 5.009 ng/mL |
| Accuracy at LLOQ | 0.1% to 2.1% | 96.32% |
| Precision at LLOQ (%RSD) | < 10.2% | 2.82% |
| Intra-assay Precision (%RSD) | < 10.2% | Not explicitly stated |
| Inter-assay Precision (%RSD) | < 10.2% | Not explicitly stated |
| Recovery | Within acceptance criteria | Not explicitly stated |
| Matrix Effect | Within acceptance criteria | No significant effect observed |
| Internal Standard (IS) | Benserazide | Levodopa |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction |
Table 2: Comparison of HPLC-UV Method Validation Parameters for Droxidopa
| Validation Parameter | Method 3 (HPLC-UV)[7] | Method 4 (RP-UPLC)[9] |
| Linearity Range | 50 - 150 µg/mL | 100 - 300 µg/mL |
| Retention Time | 3.33 min | 0.35 min |
| System Precision (%RSD) | < 2.0% | Not explicitly stated |
| Method Precision (%Assay) | 90 - 110% | Not explicitly stated |
| Accuracy (% Recovery) | 99.10% - 101.01% | 100.17% - 100.63% |
| Specificity | Method found to be specific | Method found to be specific |
| Robustness | Method found to be robust | Method found to be robust |
| Stationary Phase | Inertsil column C18 (150mm x 4.60 mm, 5µ) | Phenomenex column C18 (50mm x 3.0mm, 3µ) |
| Mobile Phase | 0.1%v/v Triethylamine in Water 60:40% v/v | Buffer: Methanol (B129727) (25:75 % v/v) |
| Detection Wavelength | 250 nm | 235 nm |
Experimental Protocols
Detailed Protocol for Droxidopa Bioanalysis by UPLC-MS/MS (Based on Method 1)[7]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (Benserazide).
-
Add 300 µL of methanol containing 3% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions:
-
Column: Acquity UPLC™ BEH Amide column (2.1mm×50mm, 1.7μm).
-
Mobile Phase: Gradient elution using acetonitrile, ammonium (B1175870) formate (B1220265) buffer, and formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive-ion electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Droxidopa: m/z 214.2 → m/z 152.0
-
Benserazide (IS): m/z 258.1 → m/z 139.1
-
Detailed Protocol for Droxidopa Analysis by HPLC-UV (Based on Method 3)[8]
1. Standard and Sample Preparation:
-
Prepare a stock solution of Droxidopa in a suitable diluent.
-
Prepare calibration standards and quality control samples by diluting the stock solution.
-
For drug substance analysis, accurately weigh and dissolve the sample in the diluent.
2. Chromatographic Conditions:
-
Column: Inertsil C18 column (150mm x 4.60 mm, 5µ).
-
Mobile Phase: A mixture of 0.1%v/v Triethylamine in Water and Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 250 nm.
Visualization of Method Validation Workflow
The following diagram illustrates the key stages of a bioanalytical method validation for Droxidopa as per ICH M10 guidelines.
Caption: Workflow for Droxidopa bioanalytical method validation.
Conclusion
The choice between LC-MS/MS and HPLC-UV for Droxidopa analysis depends on the specific requirements of the study. For bioanalysis in biological matrices requiring high sensitivity and selectivity, a validated LC-MS/MS method is the gold standard. For the analysis of bulk drug or formulations where concentration levels are higher, a well-validated HPLC-UV method can be a reliable and economical choice. Regardless of the method chosen, adherence to the ICH M10 guidelines is paramount to ensure the generation of high-quality, reliable data for regulatory submissions. This guide provides a foundational comparison to aid researchers in selecting and validating the most appropriate method for their Droxidopa analysis needs.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. scispace.com [scispace.com]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpar.com [ijpar.com]
- 8. [PDF] Method development and validation of droxidopa by HPLC technique | Semantic Scholar [semanticscholar.org]
- 9. rjptonline.org [rjptonline.org]
A Comparative Analysis of Droxidopa and its Metabolites Using Stable Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Droxidopa and its primary metabolites, norepinephrine (B1679862) and 3-O-methyl-dihydroxyphenylserine (3-O-methyl-DOPS). The information presented is supported by experimental data obtained through stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.
Droxidopa is a synthetic amino acid analogue that acts as a prodrug and is converted to norepinephrine in the body.[1][2] It is primarily used to treat symptomatic neurogenic orthostatic hypotension (nOH).[2] Understanding the pharmacokinetic profiles of Droxidopa and its metabolites is crucial for optimizing therapeutic strategies and ensuring patient safety.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of Droxidopa and its major metabolites following oral administration. This data is essential for comparing the absorption, distribution, metabolism, and excretion of these compounds.
| Analyte | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | t½ (Half-life) |
| Droxidopa | 2789–3389 ng/mL | ~2.00 - 4.00 hours[3][4] | ~2.5 hours |
| Norepinephrine (Metabolite) | 895 pg/mL[3][4] | ~6 hours[1] | ~9 hours (initial)[1] |
| 3-O-methyl-DOPS (Metabolite) | 1122 ng/mL (after third dose) | Steadily increases with multiple doses | ~6.0 hours |
Metabolic Pathway of Droxidopa
Droxidopa is metabolized in the body through two primary pathways involving two key enzymes: aromatic L-amino acid decarboxylase (AAAD) and catechol-O-methyltransferase (COMT).[1] The desired therapeutic effect comes from its conversion to norepinephrine.
Experimental Protocols
A validated stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of Droxidopa and its metabolites in biological matrices like human plasma.
1. Sample Preparation
-
Objective: To extract Droxidopa and its metabolites from plasma and remove interfering substances.
-
Procedure:
-
To a 1.0 mL aliquot of human plasma, add a known amount of the stable isotope-labeled internal standard, such as [¹³C₇]-Droxidopa.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify Droxidopa and its metabolites.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Primesep 200) is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water, acetonitrile, and a modifier like formic acid is employed to achieve optimal separation.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A small volume of the extracted sample (e.g., 10 µL) is injected into the LC system.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
MRM Transitions:
-
3. Quantification
-
Principle: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the analytes.
Experimental Workflow
The following diagram illustrates the key steps in the stable isotope dilution LC-MS/MS workflow for the analysis of Droxidopa and its metabolites.
References
- 1. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Droxidopa-13C6: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Droxidopa-13C6, a stable isotope-labeled compound.
Key Principle: Stable Isotope Labeling and Disposal
This compound is labeled with Carbon-13, a stable, non-radioactive isotope. Consequently, it does not require the specialized handling and disposal protocols mandated for radioactive waste. The disposal procedures for this compound are therefore governed by the chemical properties of the parent compound, Droxidopa.[1][]
Hazard Profile of Droxidopa
Prior to handling and disposal, it is crucial to be aware of the hazard profile of Droxidopa. The following table summarizes its key toxicological and hazard information.
| Hazard Category | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation.[3][4] |
| Eye Irritation | Causes serious eye irritation.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[3] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system.[3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
If there is a risk of generating dust, use a respirator with a particulate filter.[5]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory or household trash.[3]
-
Do not dispose of down the drain or into the sewage system.[3]
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, vials), in a dedicated, clearly labeled, and sealed waste container.[5] The container should be appropriate for chemical waste.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Disposal must be in accordance with all applicable federal, state, and local regulations.[4][5] Incineration is a recommended method of disposal.[5]
6. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and cleaning materials. Dispose of cleaning materials as hazardous waste.
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Droxidopa-13C6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Droxidopa-13C6, focusing on personal protective equipment (PPE), operational plans for handling, and disposal guidelines.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant, impervious gloves. It is recommended to wear two pairs of gloves, especially when compounding, administering, or disposing of the substance.[1] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[1] |
| Body Protection | Protective Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] Impervious protective clothing is recommended for bulk processing or where skin contact is possible.[2] |
| Eye and Face Protection | Safety Goggles / Face Shield | Tightly fitting safety goggles with side-shields.[3] A face shield may be used in addition to goggles for full facial protection against splashes.[4] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if exposure limits are exceeded, if irritation is experienced, or in case of insufficient ventilation.[2][3] A surgical N-95 respirator is recommended for both respiratory and splash protection.[5] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Handle the compound in accordance with good industrial hygiene and safety practices.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1][6]
-
Ensure adequate ventilation to prevent the inhalation of dust or fumes.[6]
Storage:
-
Keep in a cool, dry, and well-ventilated place.[6]
-
Recommended storage temperature is between 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F).[8][9][10]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these established protocols to mitigate environmental contamination and personnel exposure.
Spill Response:
-
Evacuate non-essential personnel from the affected area.[8]
-
Wear appropriate PPE before initiating cleanup.
-
Carefully contain the spill to prevent its spread. Avoid generating airborne dust.[8]
-
Place the spilled material into a labeled, sealed container for disposal.[8]
-
Clean the spill area thoroughly.
-
Inform relevant authorities if the spill has caused environmental pollution.[8]
Waste Disposal:
-
Dispose of waste material according to federal, state, and local regulations.[8]
-
Incineration is the recommended method of disposal.[8]
-
Place waste in an appropriately labeled and sealed container.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. sciegenpharm.com [sciegenpharm.com]
- 3. echemi.com [echemi.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. chemdmart.com [chemdmart.com]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. ajantapharmausa.com [ajantapharmausa.com]
- 9. Droxidopa (Northera): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
